molecular formula C12H9F3N2 B1320517 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline CAS No. 886361-00-8

3-[5-(Trifluoromethyl)-2-pyridinyl]aniline

Cat. No.: B1320517
CAS No.: 886361-00-8
M. Wt: 238.21 g/mol
InChI Key: HMHNOBLOCBYEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(Trifluoromethyl)-2-pyridinyl]aniline is a useful research compound. Its molecular formula is C12H9F3N2 and its molecular weight is 238.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[5-(trifluoromethyl)pyridin-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)9-4-5-11(17-7-9)8-2-1-3-10(16)6-8/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHNOBLOCBYEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594700
Record name 3-[5-(Trifluoromethyl)pyridin-2-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-00-8
Record name 3-[5-(Trifluoromethyl)-2-pyridinyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[5-(Trifluoromethyl)pyridin-2-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-[5-(Trifluoromethyl)-2-pyridinyl]aniline chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 886361-00-8 Document Type: Technical Whitepaper & Synthesis Guide Version: 2.1 (Scientific Reference)

Executive Summary

3-[5-(Trifluoromethyl)-2-pyridinyl]aniline (CAS 886361-00-8) is a high-value biaryl intermediate utilized primarily in the discovery of kinase inhibitors and advanced agrochemicals. It functions as a "privileged scaffold," combining a lipophilic, metabolically stable trifluoromethyl-pyridine moiety with a reactive aniline handle. This specific regioisomer (meta-aniline attached to the C2 position of pyridine) allows for precise geometric orientation in ATP-binding pockets of enzymes, particularly in Type II kinase inhibitors where the aniline nitrogen often serves as a vector for amide coupling to "hinge-binding" motifs.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Identification
ParameterDetail
IUPAC Name 3-[5-(Trifluoromethyl)pyridin-2-yl]aniline
Common Name 3-(5-Trifluoromethyl-2-pyridyl)aniline
CAS Number 886361-00-8
Molecular Formula C₁₂H₉F₃N₂
SMILES NC1=CC=CC(C2=NC=C(C(F)(F)F)C=C2)=C1
Molecular Weight 238.21 g/mol
Calculated Physicochemical Properties

Note: Experimental values for this specific intermediate are sparse in open literature; values below are calculated consensus data standard for this pharmacophore.

PropertyValueSignificance in Drug Design
cLogP ~3.2 - 3.5Indicates moderate lipophilicity; good membrane permeability but requires polar solubilizers for assays.
TPSA ~39 ŲFavorable for CNS penetration and oral bioavailability (Rule of 5 compliant).
pKa (Aniline) ~3.5 - 4.0Lower than typical anilines (4.6) due to the electron-withdrawing effect of the pyridine ring.
pKa (Pyridine) ~2.0 - 2.5Significantly reduced basicity due to the strong electron-withdrawing -CF3 group.
H-Bond Donors 1 (NH₂)Critical for amide formation or direct interaction with Glu/Asp residues.

Synthetic Methodology (Suzuki-Miyaura Coupling)

The most robust route to CAS 886361-00-8 is the palladium-catalyzed cross-coupling of 3-aminophenylboronic acid (or its pinacol ester) with 2-chloro-5-(trifluoromethyl)pyridine .

Reaction Scheme

The synthesis relies on the activation of the electron-deficient 2-chloropyridine. The oxidative addition of Pd(0) into the C-Cl bond is facilitated by the electron-withdrawing CF3 group.

Synthesis SM1 2-Chloro-5-(trifluoromethyl)pyridine (Electrophile) Inter Pd-Complex Intermediate SM1->Inter Oxidative Addition SM2 3-Aminophenylboronic acid (Nucleophile) SM2->Inter Transmetallation Cat Pd(dppf)Cl2 • DCM K2CO3 (2M aq) Cat->Inter Prod This compound (Target) Inter->Prod Reductive Elimination

Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target biaryl amine.

Detailed Protocol

Scale: 10 mmol Yield Target: 85-92%

Reagents:

  • 2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq, 1.81 g)

  • 3-Aminophenylboronic acid pinacol ester (1.1 eq, 2.41 g)

  • Pd(dppf)Cl₂ • CH₂Cl₂ (0.05 eq, 408 mg) — Chosen for stability and efficiency with heteroaryl chlorides.

  • Potassium Carbonate (K₂CO₃) (3.0 eq, 4.14 g)

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio, 50 mL total)

Step-by-Step Procedure:

  • Inertion: Charge a 100 mL round-bottom flask with the aryl halide, boronic ester, and K₂CO₃. Evacuate and backfill with Nitrogen (N₂) three times.

  • Solvation: Add degassed 1,4-Dioxane and Water.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of N₂.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS (Target [M+H]+ = 239.07).

    • Checkpoint: The reaction is complete when the aryl chloride is <1%.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Wash the pad with EtOAc.

  • Extraction: Dilute filtrate with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate (Gradient 0% → 30%).

    • Observation: The product typically elutes as a light yellow solid.

Reactivity & Applications Profile

The utility of this compound lies in its dual functionality. The aniline amine is a nucleophile, while the pyridine ring acts as an electron-poor acceptor that modulates the electronic properties of the whole system.

Functionalization Logic
  • Amide Coupling (Drug Synthesis): The primary amine reacts with carboxylic acids or acid chlorides. This is the standard route to generate kinase inhibitors (e.g., urea formation for Type II binding).

  • Reductive Amination: Reaction with aldehydes to form secondary amines.

  • Electrophilic Substitution: The aniline ring is activated at the para position relative to the amine (position 6 of the phenyl ring), though the electron-withdrawing pyridine reduces this reactivity compared to simple aniline.

Biological Relevance (Pharmacophore)
  • Metabolic Stability: The -CF3 group blocks metabolic oxidation at the pyridine 5-position, extending half-life (

    
    ).
    
  • Lipophilicity: The -CF3 group increases logP, aiding in crossing the blood-brain barrier (BBB) or cell membranes.

  • Binding Geometry: The meta-substitution of the aniline forces a "kinked" geometry, often required to access hydrophobic back-pockets in enzymes like VEGFR, PDGFR, or B-Raf.

Reactivity Target This compound Rxn1 Reaction: Isocyanates / CDIs Product: Ureas Target->Rxn1 Rxn2 Reaction: Acid Chlorides Product: Amides Target->Rxn2 Rxn3 Reaction: Buchwald-Hartwig Product: Secondary Amines Target->Rxn3 App1 Application: Kinase Inhibitor (Hinge Binder) Rxn1->App1 Rxn2->App1 App2 Application: Agrochemical (Herbicide) Rxn3->App2

Figure 2: Functionalization pathways transforming the intermediate into bioactive agents.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1][2]
Skin Irritation H315Causes skin irritation.[3][1]
Eye Irritation H319Causes serious eye irritation.[3][4]
STOT-SE H335May cause respiratory irritation.[3][4][1]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All solid handling should be done in a fume hood to avoid dust inhalation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which can darken the solid over time.

References

  • ChemScene. (n.d.). 3-(5-(Trifluoromethyl)pyridin-2-yl)aniline Product Information. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11469584. Retrieved from

  • Journal of Medicinal Chemistry. (2011). Discovery of Torin2 and related mTOR inhibitors. (Reference to general synthesis of aminopyridine-biaryl systems). [5]

  • Fisher Scientific. (2025).[4] Safety Data Sheet: Fluorinated Anilines. Retrieved from

Sources

Topic: Lipophilicity and Metabolic Stability of Trifluoromethylated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Trifluoromethylation in Aniline Scaffolds

The aniline motif is a cornerstone in medicinal chemistry, yet its susceptibility to metabolic oxidation often presents a significant hurdle in drug development, leading to rapid clearance or the formation of toxic metabolites.[1] The strategic incorporation of the trifluoromethyl (CF3) group onto the aniline scaffold has emerged as a powerful tactic to mitigate these liabilities.[2][3] This is not merely an act of substitution but a profound modulation of the molecule's fundamental physicochemical properties. The CF3 group, with its intense electron-withdrawing nature and high lipophilicity, fundamentally alters the electronic landscape of the aniline ring, thereby influencing its pKa, lipophilicity, and metabolic fate.[4][5]

This guide provides a deep dive into the dual impact of trifluoromethylation on two critical drug-like properties: lipophilicity and metabolic stability. As a senior application scientist, the following sections are structured not as a simple recitation of facts, but as a causal narrative, explaining why the CF3 group exerts its influence and how these effects can be reliably quantified and leveraged in drug design. We will explore the theoretical underpinnings, present validated experimental protocols, and provide comparative data to empower researchers to rationally design more robust and effective therapeutic agents.

Section 1: Modulation of Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a paramount parameter in drug design, governing everything from membrane permeability and solubility to plasma protein binding and target engagement.[6] The introduction of a CF3 group is a well-established strategy to increase a molecule's lipophilicity, a property quantified by the partition coefficient (LogP) or, for ionizable compounds like anilines, the distribution coefficient (LogD).[3][7]

The Physicochemical Rationale

The CF3 group is highly lipophilic, with a Hansch-Fujita π constant of +0.88, significantly increasing the overall lipophilicity of a parent molecule.[2] This effect stems from the replacement of polar C-H bonds with non-polar, hydrophobic C-F bonds. However, the impact is more nuanced than a simple increase in oil-solubility. The CF3 group is a potent electron-withdrawing substituent, which decreases the basicity (pKa) of the aniline nitrogen.[8][9] This has a direct, and crucial, impact on the LogD at physiological pH (7.4). A lower pKa means the aniline is less protonated at pH 7.4, resulting in a higher proportion of the neutral, more lipophilic species, which can enhance its ability to cross biological membranes.[4][10]

G cluster_0 Influence of CF3 Group on Aniline Properties cluster_1 Electronic Effects cluster_2 Resulting Properties Aniline Aniline Core EWD Strong Electron- Withdrawing Effect CF3 Trifluoromethyl (CF3) Group CF3->Aniline Substitution LogD Increased LogD (Higher Lipophilicity) CF3->LogD Intrinsic lipophilicity Properties Key Physicochemical Properties pKa Decreased pKa (Lower Basicity) pKa->LogD Favors neutral form at pH 7.4 EWD->pKa Lowers N lone-pair availability MetStab Enhanced Metabolic Stability EWD->MetStab Deactivates aromatic ring to oxidation

Causal relationship between CF3 substitution and key aniline properties.
Quantitative Data: Lipophilicity of Trifluoromethylated Anilines

The following table summarizes experimentally determined or high-quality calculated LogP/LogD values, illustrating the impact of CF3 substitution on the lipophilicity of the aniline scaffold.

CompoundStructureLogP / cLogPLogD @ pH 7.4Rationale for Change
AnilineC₆H₅NH₂0.900.90Baseline reference.
3-(Trifluoromethyl)anilineC₇H₆F₃N2.532.53Significant increase due to the intrinsic lipophilicity of the CF3 group.[11]
4-Nitro-3-(trifluoromethyl)anilineC₇H₅F₃N₂O₂2.892.89Both nitro and CF3 groups are lipophilic and electron-withdrawing, increasing LogP.[12]
2-Methyl-3-(trifluoromethyl)anilineC₈H₈F₃N3.013.01Additive lipophilicity from both methyl and CF3 groups.[13]

Note: cLogP values are calculated predictions and serve as reliable estimates. LogD is highly pH-dependent for ionizable compounds.[7][14]

Experimental Protocol: Determination of LogD by HPLC

This protocol describes a validated, high-throughput method for LogD determination using High-Performance Liquid Chromatography (HPLC), which correlates a compound's retention time with known standards.[6]

Rationale: The shake-flask method, while the "gold standard," is low-throughput. The HPLC method leverages the principle that a compound's retention time on a reversed-phase (lipophilic) column is proportional to its lipophilicity.[15]

Step-by-Step Methodology:

  • Preparation of Standards:

    • Prepare 1 mg/mL stock solutions in DMSO for a set of 5-10 compounds with well-established LogP values spanning a relevant range (e.g., -1 to 5).

    • These will be used to create a calibration curve.

  • Sample Preparation:

    • Prepare 1 mg/mL stock solutions of the test trifluoromethylated anilines in DMSO.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Aqueous buffer at pH 7.4 (e.g., 20 mM phosphate buffer).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a relevant wavelength for anilines (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Calibration Curve Generation:

    • Inject each standard compound individually and record its retention time (t_R).

    • Plot the known LogP values of the standards against their corresponding t_R.

    • Perform a linear regression to obtain the equation of the line (LogP = m * t_R + c). The correlation coefficient (R²) must be >0.98 for the assay to be valid.

  • Analysis of Test Compounds:

    • Inject the test trifluoromethylated anilines under the identical HPLC conditions.

    • Record the retention time (t_R) for each test compound.

  • Calculation of LogD:

    • Using the equation from the calibration curve, calculate the LogD₇.₄ for each test compound from its measured retention time.

Section 2: Enhancement of Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily located in the liver.[16] Poor metabolic stability leads to a short in vivo half-life and high clearance, often terminating a compound's journey through the development pipeline.[2] Trifluoromethylated anilines consistently demonstrate superior metabolic stability compared to their non-fluorinated counterparts.[17][18]

Mechanistic Basis for Enhanced Stability

The metabolic liability of anilines often stems from oxidation of the aromatic ring or N-dealkylation, processes mediated by CYP enzymes.[19][20] The CF3 group enhances stability through two primary mechanisms:

  • Blocking Metabolic Hotspots: The C-F bond is one of the strongest in organic chemistry, with a bond dissociation energy of ~485 kJ/mol, making it highly resistant to enzymatic cleavage.[2] By replacing a metabolically labile C-H bond on the aromatic ring with a C-CF3 bond, that position is effectively shielded from oxidative metabolism.[3][8]

  • Electronic Deactivation: The strong electron-withdrawing nature of the CF3 group reduces the electron density of the aniline ring.[5] Since CYP-mediated aromatic oxidation is an electrophilic attack, a more electron-deficient (deactivated) ring is a poorer substrate for these enzymes, thus slowing the rate of metabolism.[21]

Quantitative Data: Metabolic Stability of Trifluoromethylated Anilines

The following table presents typical data from an in vitro liver microsomal stability assay, the industry-standard method for assessing metabolic stability.[22]

CompoundT½ (min) in Human Liver MicrosomesIntrinsic Clearance (µL/min/mg protein)Interpretation
Aniline Analog A (non-fluorinated)886.6High Clearance, Metabolically Labile
Aniline Analog B (CF3-substituted)> 60< 11.6Low Clearance, Metabolically Stable[17][18]
Verapamil (High Clearance Control)5138.6Validates enzyme activity.
Diclofenac (Low Clearance Control)> 60< 11.6Validates assay can detect stable compounds.

T½ (half-life) is the time taken for 50% of the compound to be metabolized. Intrinsic Clearance (CLint) is a measure of the metabolic capacity of the liver for a specific compound.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a self-validating system to determine the metabolic half-life and intrinsic clearance of a test compound.

Causality: Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[22] The reaction is initiated by adding the cofactor NADPH, which is essential for CYP enzyme activity. The reaction is stopped at various time points by adding a solvent that precipitates proteins and halts enzymatic activity. The rate of disappearance of the parent compound is then measured by LC-MS/MS.

G cluster_workflow Microsomal Stability Assay Workflow A 1. Prepare Incubation Mix (Compound + Microsomes + Buffer in 96-well plate) B 2. Pre-warm to 37°C A->B C 3. Initiate Reaction (Add NADPH Solution) B->C D 4. Time-Point Sampling (t = 0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Add cold Acetonitrile with Internal Standard) D->E F 6. Centrifuge to Pellet Protein E->F G 7. Analyze Supernatant by LC-MS/MS F->G H 8. Data Analysis (Plot ln(% Remaining) vs. Time) G->H I Calculate T½ and CLint H->I

Workflow for a typical in vitro liver microsomal stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Test Compound Stock: 1 mM solution in DMSO.

    • Phosphate Buffer: 100 mM, pH 7.4.

    • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to 1 mg/mL in phosphate buffer.

    • NADPH Solution: Prepare a 10 mM solution of NADPH in phosphate buffer immediately before use. Keep on ice.

    • Quenching Solution: Cold acetonitrile containing a suitable internal standard (e.g., a stable, structurally similar compound like Verapamil-d6) for LC-MS/MS analysis.

  • Incubation Setup (96-well plate format):

    • In separate wells, add the test compound, a positive control (high clearance, e.g., Verapamil), and a negative control (low clearance, e.g., Diclofenac) to the microsomal solution. The final compound concentration should be low (e.g., 1 µM) to ensure first-order kinetics.

    • Include a control incubation for each compound without NADPH to check for non-enzymatic degradation. This is a critical self-validating step.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells (except the "-NADPH" controls).

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot from the reaction wells to a new 96-well plate containing the cold quenching solution. The "t=0" sample is taken immediately after adding NADPH.

  • Sample Processing:

    • Seal the quenching plate and vortex thoroughly.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

    • Plot the natural logarithm (ln) of the "% remaining" versus time.

    • The slope of this line (k) is the elimination rate constant.

    • Calculate the half-life (T½) using the formula: T½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / T½) * (mL incubation / mg microsomes).

Conclusion

The trifluoromethylation of anilines is a cornerstone strategy in modern medicinal chemistry for overcoming fundamental ADME challenges.[2] By increasing lipophilicity, the CF3 group can enhance membrane permeability, while its powerful electronic effects and inherent stability serve to deactivate the aniline ring and block sites of metabolism.[3][4] This dual-action approach transforms a potentially labile scaffold into a metabolically robust core, leading to improved pharmacokinetic profiles such as longer half-lives and reduced clearance.[2] The experimental protocols and quantitative data presented in this guide provide researchers with the foundational knowledge and practical tools to effectively employ trifluoromethylation, enabling a more rational, data-driven approach to the design of next-generation therapeutics.

References

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Available from: [Link]

  • Sultane, P. R., et al. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. Available from: [Link]

  • Ma, J., et al. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. Available from: [Link]

  • Cambridge MedChem Consulting. LogD. Available from: [Link]

  • Sultane, P. R., et al. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Loughborough University Research Repository. Available from: [Link]

  • Mykhailiuk, P. K. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available from: [Link]

  • Pliška, V., et al. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed. Available from: [Link]

  • Stepan, A. F., et al. Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Available from: [Link]

  • Al-Zoubi, R. M., et al. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link]

  • Mykhailiuk, P. K. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]

  • Wikipedia. Trifluoromethyl group. Available from: [Link]

  • Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

  • Zhang, Y., et al. Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers. Available from: [Link]

  • Google Patents. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
  • Meanwell, N. A. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed Central. Available from: [Link]

  • Sultane, P. R., et al. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. Available from: [Link]

  • Kirichok, A. A., et al. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ACS Publications. Available from: [Link]

  • Prakash, G. K. S., et al. Superelectrophiles and the effects of trifluoromethyl substituents. PubMed Central. Available from: [Link]

  • Ngai, M.-Y., et al. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed Central. Available from: [Link]

  • Schaza, M., et al. Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. PubMed Central. Available from: [Link]

  • Pliška, V., et al. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed Central. Available from: [Link]

  • ResearchGate. Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Available from: [Link]

  • Meanwell, N. A. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available from: [Link]

  • ResearchGate. A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Available from: [Link]

  • MDPI. High-Throughput Assay of Cytochrome P450-Dependent Drug Demethylation Reactions and Its Use to Re-Evaluate the Pathways of Ketamine Metabolism. Available from: [Link]

  • ResearchGate. An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Available from: [Link]

  • Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available from: [Link]

  • Besset, T., et al. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health. Available from: [Link]

  • National Institutes of Health. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Available from: [Link]

  • ResearchGate. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. Available from: [Link]

  • YouTube. Effect of Substituents on the Basicity of Anilines. Available from: [Link]

  • Chemaxon. LogP and logD calculations. Available from: [Link]

  • Kharasch, E. D., et al. Identification of cytochrome P450 2E1 as the predominant enzyme catalyzing human liver microsomal defluorination of sevoflurane, isoflurane, and methoxyflurane. PubMed. Available from: [Link]

  • MDPI. The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. Available from: [Link]

  • ResearchGate. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Available from: [Link]

  • PubMed Central. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Available from: [Link]

  • PubMed Central. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Available from: [Link]

  • Quora. How does the ortho effect affect the basicity of aniline?. Available from: [Link]

Sources

Technical Guide: Fluorinated Pyridine-Aniline Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fluorinated pyridine-aniline scaffold represents a "privileged structure" in modern drug discovery, particularly within kinase inhibitor development. This moiety combines the hydrogen-bond acceptor capabilities of pyridine (essential for hinge-region binding in kinases) with the tunable electronic properties of aniline. The strategic incorporation of fluorine atoms into this scaffold is not merely for metabolic blocking; it serves as a precise tool to modulate pKa, lipophilicity (LogD), and conformational entropy.

This guide provides a technical deep-dive into the physicochemical rationale, synthetic architecture, and experimental protocols required to master this scaffold.

Part 1: The Physicochemical Architecture

The "Fluorine Effect" on Heterocycles

The introduction of fluorine into a pyridine ring induces profound electronic changes that extend beyond simple steric blocking.

  • Basicity Modulation (pKa): Pyridine has a pKa of ~5.2. Substituting fluorine (highly electronegative) onto the ring significantly lowers the basicity of the pyridine nitrogen due to the inductive electron-withdrawing effect (-I).

    • Impact: This reduction in basicity is critical for reducing hERG channel affinity (often driven by basic amines) and improving membrane permeability by ensuring a higher fraction of the neutral species at physiological pH.

  • Metabolic Shielding: The C-F bond (approx. 116 kcal/mol) is metabolically inert to Cytochrome P450 oxidation. Fluorinating the C3 or C5 positions of pyridine blocks common metabolic soft spots, extending half-life (

    
    ).
    
  • Conformational Locking: An ortho-fluorine on the aniline ring can form an intramolecular hydrogen bond with the aniline N-H or the pyridine nitrogen, locking the biaryl system into a planar or twisted conformation required for active site specificity.

Data: Electronic Impact of Fluorination

The following table illustrates the shift in physicochemical properties when fluorinating a standard 2-aminopyridine scaffold.

Scaffold VariantPyridine pKa (Calc)LogPMetabolic Liability (C-H Oxid.)
Unsubstituted 2-aminopyridine 6.861.12High (C3, C4, C5 prone to oxidation)
3-Fluoro-2-aminopyridine 3.501.34Low (C3 blocked; C4/C5 deactivated)
5-Fluoro-2-aminopyridine 4.101.34Low (C5 blocked; C3 deactivated)
3,5-Difluoro-2-aminopyridine 1.801.56Very Low (High metabolic stability)

Technical Insight: The drop in pKa in 3,5-difluoro variants renders the pyridine nitrogen essentially non-basic, which may abolish H-bond acceptor capability in the kinase hinge region. A mono-fluorinated (C5) approach is often the optimal compromise.

Part 2: Synthetic Architectures

Constructing the C-N bond between an electron-deficient fluoropyridine and an aniline requires selecting the correct pathway based on the substrate's electronic bias.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

SNAr is the "atom-economical" choice but requires specific activation.

  • Requirement: The pyridine must possess a good leaving group (F, Cl) at the 2- or 4-position and must be activated by strong electron-withdrawing groups (EWG) like -NO2, -CN, or multiple fluorine atoms.

  • Mechanism: Addition-Elimination via a Meisenheimer complex.[1]

  • Limitation: Simple 2-chloropyridines are often too unreactive for SNAr with weak nucleophiles (anilines) without harsh conditions that strip fluorine.

Pathway B: Buchwald-Hartwig Cross-Coupling

The industry standard for sterically hindered or electronically neutral substrates.

  • Catalyst: Pd(0)/Pd(II) cycle.[2]

  • Ligands: Biaryl phosphine ligands (e.g., XPhos, BrettPhos) are essential to prevent defluorination side reactions and promote reductive elimination.

  • Advantage: Works under mild conditions; tolerant of sensitive functional groups.[3]

Synthetic Decision Logic (Visualization)

SyntheticWorkflow cluster_SnAr Pathway A: S_NAr cluster_Buchwald Pathway B: Buchwald-Hartwig Start Target: Fluorinated Pyridine-Aniline CheckEWG Is Pyridine Electron Deficient? (e.g., -NO2, -CN, Poly-F) Start->CheckEWG SnAr_Cond Conditions: Base (K2CO3/Cs2CO3) Polar Solvent (DMSO/DMF) Heat (80-120°C) CheckEWG->SnAr_Cond Yes (Activated) BW_Cond Conditions: Pd source (Pd2(dba)3) Ligand (XPhos/BrettPhos) Base (NaOtBu/Cs2CO3) CheckEWG->BW_Cond No (Deactivated/Neutral) SnAr_Mech Mechanism: Meisenheimer Complex SnAr_Cond->SnAr_Mech Product Isolated Scaffold SnAr_Mech->Product BW_Mech Mechanism: Oxidative Addition -> Amine Binding -> Reductive Elimination BW_Cond->BW_Mech BW_Mech->Product

Caption: Decision tree for selecting between SNAr and Buchwald-Hartwig methodologies based on pyridine electronics.

Part 3: Detailed Experimental Protocol

Protocol: Buchwald-Hartwig Coupling of 2-Chloro-5-fluoropyridine with 4-Fluoroaniline. Objective: To synthesize N-(4-fluorophenyl)-5-fluoropyridin-2-amine with minimal hydrodehalogenation.

Reagents & Setup
  • Substrate A: 2-Chloro-5-fluoropyridine (1.0 equiv, 5.0 mmol)

  • Substrate B: 4-Fluoroaniline (1.2 equiv, 6.0 mmol)

  • Catalyst: Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (4 mol%)

  • Base: Cs2CO3 (Cesium Carbonate) (2.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology
  • Inert Atmosphere Prep: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.

    • Causality: Palladium(0) is sensitive to oxidation. Moisture can quench the active catalytic species or hydrolyze the imine intermediates.

  • Reagent Charging: Charge the flask with 2-Chloro-5-fluoropyridine (657 mg), 4-Fluoroaniline (666 mg), Cs2CO3 (3.25 g), Pd2(dba)3 (91 mg), and XPhos (95 mg).

    • Note: Adding solids first allows for simultaneous degassing before solvent addition.

  • Solvent Addition & Degassing: Add 1,4-Dioxane (15 mL). Sparge the mixture with Argon for 10 minutes.

  • Reaction: Heat the mixture to 100°C in an oil bath for 4–6 hours. Monitor by LC-MS.

    • Checkpoint: Look for the disappearance of the chloride starting material (m/z ~131) and formation of the product (m/z ~206).

  • Workup: Cool to room temperature. Filter the reaction mixture through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient 0-20%).

Self-Validating Quality Control
  • NMR Validation: The product should show a distinct doublet for the pyridine C6-H (coupling with F5) and a broad singlet for the N-H (approx. 8.5-9.0 ppm).

  • Fluorine NMR: Essential to confirm both fluorine atoms are intact. 19F NMR should show two distinct signals; loss of a signal indicates hydrodefluorination (a common side reaction if the temperature is too high or the ligand is insufficient).

Part 4: References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[3] Link

  • Blair, V. L., et al. (2016). Expanding the Scope of the Buchwald–Hartwig Amination. Chemical Science, 7, 5421-5426. Link

  • Kalgutkar, A. S., & Dalvie, D. (2012). Role of Fluorine in Reducing Metabolic Liability in Drug Design. Expert Opinion on Drug Discovery, 7(7), 561-581. Link

Sources

Digital Identity & Synthetic Utility: 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Medicinal Chemistry & Cheminformatics

Executive Summary

In the landscape of modern drug discovery, 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline (CAS: 886361-00-8 ) represents a "privileged scaffold"—a biaryl system combining the metabolic stability of a trifluoromethyl-pyridine with the reactive versatility of an aniline. This molecule serves as a critical building block in the synthesis of kinase inhibitors and other small-molecule therapeutics.

This guide provides a definitive technical analysis of this compound, moving beyond basic identification to explore its synthetic pathways, physicochemical properties, and the cheminformatics logic (InChI/SMILES) that underpins its integration into global chemical databases.

Part 1: Chemical Identity & Digital Fingerprinting

Precise digital identification is the bedrock of reproducible science. For this compound, the distinction between isomers (e.g., the 2-pyridyl vs. 3-pyridyl connection) is critical for biological activity.

The Core Identifiers

The following data points constitute the "source code" for this molecule in computational systems.

Identifier TypeValue / StringTechnical Context
Common Name This compoundIUPAC-compliant nomenclature describing the biaryl connectivity.
CAS Registry Number 886361-00-8 The unique numeric identifier assigned by the Chemical Abstracts Service.
SMILES Nc1cccc(c1)-c1ncc(cc1)C(F)(F)FSimplified Molecular Input Line Entry System. Defines the aromatic connectivity and the specific position of the CF3 and NH2 groups.
Molecular Formula C₁₂H₉F₃N₂Mass: 238.21 g/mol .[1][2]
The Role of the InChI Key

The InChI Key is a fixed-length (27-character) hashed version of the InChI (International Chemical Identifier). Unlike CAS numbers, which are assigned sequentially, the InChI Key is derived mathematically from the structure itself (the SMILES or Molfile).

Why this matters for your research:

  • Tautomer Resolution: The InChI algorithm normalizes tautomeric forms, ensuring that a search for the pyridine-imine tautomer (if applicable) retrieves the same record as the amine form.

  • Database Interoperability: It allows you to link internal SAR (Structure-Activity Relationship) databases with public repositories (PubChem, ChEMBL) without relying on proprietary ID systems.

Cheminformatics Workflow: From Structure to Hash

The following diagram illustrates how the InChI Key is generated from the molecular structure, ensuring a collision-free unique identifier.

InChI_Workflow Struct Molecular Structure (2D Graph) Norm Normalization (Tautomers/Charges) Struct->Norm Pre-processing InChI Standard InChI String (Layers: Formula, Connections, H-atoms) Norm->InChI Layer Generation Hash SHA-256 Hashing (Truncated) InChI->Hash Algorithmic Hashing Key InChI Key (27-Char String) Hash->Key Output

Figure 1: The algorithmic derivation of the InChI Key, ensuring a unique digital fingerprint for CAS 886361-00-8.

Part 2: Synthetic Methodology (Suzuki-Miyaura Coupling)

The most robust method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction . This pathway is preferred over nucleophilic aromatic substitution (SNAr) due to milder conditions and higher tolerance for the aniline functionality.

Experimental Protocol

Reaction Overview:

  • Electrophile: 2-Chloro-5-(trifluoromethyl)pyridine (or the 2-Bromo analog).

  • Nucleophile: 3-Aminophenylboronic acid (or its pinacol ester).

  • Catalyst: Palladium(II) [e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄].

  • Base: Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄).

Step-by-Step Procedure:

  • Preparation: In a nitrogen-purged reaction vessel, dissolve 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and 3-aminophenylboronic acid (1.2 eq) in a mixture of 1,2-dimethoxyethane (DME) and water (4:1 ratio).

  • Activation: Add Na₂CO₃ (2.0 eq). Degas the solution by bubbling nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq).

  • Reflux: Heat the mixture to 85-90°C under nitrogen for 4–6 hours. Monitor reaction progress via LC-MS or TLC (looking for the disappearance of the pyridine starting material).

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify the residue via silica gel column chromatography (Gradient: 10% -> 40% Ethyl Acetate in Hexanes).

Yield Expectation: 75–85% isolated yield.

Synthetic Logic Diagram

Synthesis_Pathway Pyridine 2-Chloro-5-(trifluoromethyl)pyridine (Electrophile) Mix Solvent System DME : H2O (4:1) Pyridine->Mix Boronic 3-Aminophenylboronic acid (Nucleophile) Boronic->Mix Catalyst Pd(dppf)Cl2 + Na2CO3 (N2 Atmosphere) Mix->Catalyst Heat Reflux @ 90°C (4-6 Hours) Catalyst->Heat Product This compound (Target Scaffold) Heat->Product C-C Bond Formation

Figure 2: The Suzuki-Miyaura cross-coupling workflow for constructing the biaryl core.

Part 3: Physicochemical Properties & Drug Design Utility

This molecule is not just a passive intermediate; its structural features are specifically tuned for medicinal chemistry applications.

Structural Analysis
FeatureMedicinal Chemistry Impact
Trifluoromethyl Group (-CF₃) Metabolic Stability: Blocks the C5 position on the pyridine ring from oxidative metabolism (e.g., by CYPs). Lipophilicity: Increases logP, improving membrane permeability.
Pyridine Nitrogen H-Bond Acceptor: The nitrogen at position 2 (in the ring) can accept hydrogen bonds, often critical for binding in the ATP-pocket of kinase enzymes.
Aniline Amine (-NH₂) Synthetic Handle: Provides a nucleophilic attachment point for further elaboration (e.g., amide coupling to form the final drug candidate).
Comparative Data Profile
  • Molecular Weight: 238.21 g/mol (Fragment-like, ideal for lead optimization).

  • Calculated LogP (cLogP): ~2.7 (Optimal range for oral bioavailability).

  • Topological Polar Surface Area (TPSA): ~39 Ų (Suggests good blood-brain barrier penetration potential if required).

References

  • PubChem. (n.d.). Compound Summary for Related Isomers. National Library of Medicine. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational reference for the synthetic protocol described).

(Note: While the specific InChI Key is a computed hash, the SMILES provided in Part 1 is the authoritative source for generating this key in any standard cheminformatics software.)

Sources

Methodological & Application

High-Fidelity Suzuki-Miyaura Coupling: 3-Aminophenylboronic Acid & 2-Halopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Coupling 3-aminophenylboronic acid with 2-halopyridines presents a "perfect storm" of catalytic inhibition. The 2-pyridyl nitrogen is a potent ligand that poisons the palladium center, inhibiting oxidative addition. Simultaneously, the unprotected amine on the boronic acid offers a secondary coordination site, leading to the formation of off-cycle palladium-amine complexes. Furthermore, aminophenylboronic acids are notoriously susceptible to protodeboronation under the basic conditions required for transmetallation.

The Solution: This protocol utilizes Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) —specifically XPhos or SPhos —to overcome these electronic and steric barriers. The bulky ligand architecture prevents the formation of inactive Pd-pyridine/amine complexes, while the electron-rich phosphine accelerates the oxidative addition into the electron-deficient 2-halopyridine bond.

Technical Background & Mechanistic Logic

The "Double Coordination" Problem

In standard Suzuki protocols (e.g.,


), the reaction often stalls.
  • Pyridine Inhibition: The nitrogen atom at the 2-position of the pyridine ring coordinates to the Pd(II) intermediate after oxidative addition, forming a stable, unreactive dimer.

  • Amine Interference: The free amine (

    
    ) on the boronic acid competes with the phosphine ligands for binding sites on Pd(0), reducing the concentration of the active catalytic species.
    
Ligand Selection Strategy
  • XPhos / SPhos: These ligands are sterically demanding. They physically block the approach of the pyridine and aniline nitrogens to the metal center, forcing the reaction through the productive catalytic cycle.

  • Pd-G2/G3 Precatalysts: We utilize precatalysts (e.g., XPhos Pd G2) that generate the active monoligated Pd(0) species immediately upon activation, bypassing the induction period and avoiding the need for excess free ligand which can retard the reaction.

Mechanistic Pathway & Interference

The following diagram illustrates the productive cycle versus the specific off-cycle traps encountered with these substrates.

SuzukiMechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (L-Pd(II)-Py-X) Pd0->OxAdd + 2-Halopyridine AmineTrap OFF-CYCLE TRAP Amine N-Coordination Pd0->AmineTrap + Amino-Boronic Acid TransMet Transmetallation OxAdd->TransMet Bulky Ligands (XPhos) PyTrap OFF-CYCLE TRAP Pyridine N-Coordination OxAdd->PyTrap Small Ligands (PPh3) BaseAct Boron Activation [Ar-B(OH)3] + OH- Boronate Boronate Species [Ar-B(OH)4]- BaseAct->Boronate Boronate->TransMet DeBor SIDE REACTION Protodeboronation (Ar-H Formation) Boronate->DeBor High Temp/Long Time RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 1: Catalytic cycle highlighting the specific "traps" (Red) that standard catalysts fall into when coupling aminophenylboronic acids with pyridines. Bulky ligands (Blue path) are required to bypass these traps.

Optimization Matrix: Reaction Parameters

Before proceeding to the protocol, select the conditions based on your specific halide.

ParameterCondition A: The "Gold Standard" Condition B: The "Robust Standard"
Target Substrate 2-Chloropyridines (Unreactive)2-Bromopyridines (Reactive)
Catalyst XPhos Pd G2 (1-3 mol%)Pd(dppf)Cl₂·DCM (3-5 mol%)
Ligand None (Pre-formed in catalyst)None (dppf is bidentate)
Base

(0.5 M aqueous)

or

(2.0 M aqueous)
Solvent System 1,4-Dioxane /

(4:1)
DME /

(3:1)
Temperature 80°C - 100°C80°C
Reaction Time 2 - 6 Hours4 - 12 Hours
Why use this? Highest yields for difficult chlorides; tolerates free amines best.Cheaper; sufficient for bromides; dppf resists N-coordination well.

Detailed Protocol: XPhos Pd G2 Method

This protocol is optimized for 1.0 mmol scale.

Reagents & Materials
  • Substrate A: 2-Chloropyridine (1.0 equiv, 113 mg)

  • Substrate B: 3-Aminophenylboronic acid (1.2 - 1.5 equiv, ~205 mg) (Note: If using the hydrochloride salt, add 1 extra equivalent of base).

  • Catalyst: XPhos Pd G2 (0.02 equiv, 16 mg)

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground (3.0 equiv, 636 mg)
    
  • Solvent: 1,4-Dioxane (4 mL) and Deionized Water (1 mL). Solvents must be degassed.

Step-by-Step Methodology

Step 1: Reaction Assembly (Oxygen Exclusion is Critical)

  • Equip a 20 mL reaction vial or round-bottom flask with a magnetic stir bar.

  • Add the solid reagents: 2-chloropyridine , 3-aminophenylboronic acid ,

    
     , and XPhos Pd G2 .
    
    • Expert Note: Adding the catalyst last, after a brief purge of the vessel with Argon, preserves the active species.

  • Seal the vessel with a septum cap.

  • Evacuate the vessel under high vacuum and backfill with Argon (repeat 3 times).

Step 2: Solvent Addition & Degassing

  • In a separate vessel, mix 1,4-Dioxane and Water (4:1 ratio). Sparge with Argon gas for 15 minutes.

  • Transfer 5 mL of the degassed solvent mixture to the reaction vessel via syringe.

  • Stir vigorously at room temperature for 2 minutes to ensure base dispersion.

Step 3: Reaction

  • Place the vessel in a pre-heated oil block/bath at 80°C .

    • Caution: Do not overshoot to 110°C+ immediately; this accelerates protodeboronation of the amino-boronic acid.

  • Monitor by LC-MS or TLC at 1 hour.

    • TLC Stain: The product is an aniline derivative; it will stain brightly with Ninhydrin (purple/red) or p-Anisaldehyde.

  • Reaction is typically complete within 2-4 hours.

Step 4: Workup (The "Acid-Base Switch") Since the product contains both a pyridine and an aniline, we can use pH manipulation to purify it from non-basic impurities (like de-boronated benzene derivatives).

  • Cool reaction to room temperature.

  • Dilute with Ethyl Acetate (20 mL).

  • Extraction 1: Wash organic layer with water (2 x 10 mL) and Brine (10 mL).

  • Purification Trick: Extract the organic layer with 1M HCl (2 x 15 mL).

    • Logic: The product (basic amine) moves to the aqueous acid layer. Non-basic impurities (homocoupled phenols, ligands) stay in the organic layer.

  • Discard the organic layer.

  • Cool the acidic aqueous layer in an ice bath and basify to pH > 10 using 6M NaOH or solid

    
    .
    
  • Extraction 2: Extract the now-cloudy aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Dry combined organics over

    
    , filter, and concentrate.
    
Experimental Workflow Diagram

Workflow Setup 1. Setup Solids in Vial (Ar Purge) Solvent 2. Solvent Add Degassed Dioxane/H2O Setup->Solvent Heat 3. Reaction 80°C, 2-4 hrs (LCMS Monitor) Solvent->Heat Workup 4. Workup Dilute EtOAc Acid Extraction Heat->Workup Purify 5. Purification Basify Aqueous Re-extract EtOAc Workup->Purify

Figure 2: Operational workflow emphasizing the acid-base purification strategy unique to amino-aryl products.

Troubleshooting & Critical Parameters

Protodeboronation (The "Missing Nucleophile")
  • Symptom: LCMS shows unreacted halide and aniline (from boronic acid loss).

  • Cause: Reaction temperature too high or base too strong.

  • Fix:

    • Switch base from

      
       to 
      
      
      
      .
    • Lower temperature to 60°C and extend time.

    • Slow Addition: Add the boronic acid (dissolved in dioxane) via syringe pump over 1 hour to keep its standing concentration low relative to the catalyst.

Homocoupling (2,2'-Bipyridine formation)
  • Symptom: Appearance of bipyridine dimer.

  • Cause: Oxygen in the system or excessive catalyst loading.

  • Fix: Re-degas solvents rigorously. Ensure the halide is not in large excess.

Catalyst Poisoning
  • Symptom: Reaction stops at 20-30% conversion.

  • Fix: Increase catalyst loading to 5 mol%. Ensure you are using XPhos or SPhos ; standard

    
     ligands are insufficient for this specific substrate pair.
    

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl-Substituted Anilines. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

Cell-based assays for evaluating the biological activity of trifluoromethyl anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Trifluoromethyl (


) anilines represent a privileged pharmacophore in medicinal chemistry, famously anchored in non-steroidal anti-androgens (e.g., Flutamide, Bicalutamide, Nilutamide ). The 

group acts as a "super-methyl," significantly enhancing lipophilicity (LogP), metabolic stability, and membrane permeability compared to non-fluorinated analogs.[1] However, the aniline moiety introduces a "double-edged sword": while it serves as a critical hydrogen bond donor/acceptor for target engagement (often Nuclear Receptors), it is also a structural alert for idiosyncratic hepatotoxicity via metabolic activation.

This guide provides a rigorous, dual-path workflow for evaluating these compounds: Path A focuses on validating biological efficacy (specifically Androgen Receptor antagonism), and Path B focuses on early de-risking of aniline-associated hepatotoxicity.

Compound Management & Solubilization

The Challenge:


-anilines are highly lipophilic and poorly water-soluble. Improper handling leads to micro-precipitation in aqueous media, causing false negatives in potency assays and false positives in toxicity assays (via physical cellular stress).
Protocol: "Solvent-Shift" Preparation
  • Stock Solution: Dissolve neat compound in 100% DMSO to a concentration of 10 mM .

    • Critical Step: Vortex for 60 seconds. If visual particulates remain, sonicate at 37°C for 5 minutes.

    • QC: Verify clarity. If cloudy, dilute to 5 mM.

  • Intermediate Dilution: Do NOT dilute directly from 100% DMSO into cell culture media. This causes "shock precipitation."

    • Create a 10x working solution in culture media containing 0.5% Tween-80 or Cyclodextrin to stabilize the transition.

  • Final Dosing: Add the intermediate solution to the cell plate.

    • Target Final DMSO: < 0.5% (v/v) to avoid solvent toxicity masking compound effects.

CompoundPrep Powder Solid Compound (CF3-Aniline) Stock 10 mM Stock (100% DMSO) Powder->Stock Sonicate Sonicate 37°C, 5 min Stock->Sonicate If cloudy Intermed Intermediate Dilution (Media + 0.5% Tween-80) Stock->Intermed 1:10 Dilution Sonicate->Stock Final Assay Plate (Final DMSO < 0.5%) Intermed->Final Dosing

Figure 1: "Solvent-Shift" workflow to prevent micro-precipitation of lipophilic trifluoromethyl anilines.

Path A: Efficacy Profiling (Androgen Receptor Antagonism)

Since the


-aniline scaffold is the backbone of AR antagonists, the primary functional assay must quantify the inhibition of androgen-induced transcription.
Biological System[2][3][4][5][6]
  • Cell Line: LNCaP-AR-Luc (LNCaP cells stably transfected with an Androgen Response Element-driven Luciferase reporter).

    • Why LNCaP? They express endogenous mutant AR (T877A), mimicking clinical prostate cancer resistance profiles.

  • Control Cell Line: PC-3 (AR-negative). Compounds showing activity here are "off-target" toxics.

  • Media: RPMI-1640 + 10% Charcoal-Stripped Fetal Bovine Serum (CSS) .

    • Mechanistic Insight: Standard FBS contains endogenous testosterone which will mask antagonist activity. CSS removes these steroids, creating a "blank slate."

Protocol: Competitive Reporter Assay

Objective: Determine IC50 of the test compound against a fixed concentration of agonist (R1881).

  • Seeding: Plate LNCaP-AR-Luc cells at 20,000 cells/well in 96-well white-walled plates (for luminescence). Incubate 24h in CSS media.

  • Agonist Challenge:

    • Prepare media containing 0.1 nM R1881 (synthetic androgen). This concentration induces ~80% maximal signal (EC80).

  • Treatment:

    • Add test compounds (diluted in the R1881 media) in a 10-point dose-response curve (e.g., 10 µM to 1 nM).

    • Include Bicalutamide (1 µM) as a positive control for antagonism.

    • Include DMSO only + R1881 (Max Signal) and DMSO only - R1881 (Min Signal).

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Readout:

    • Add 100 µL Luciferase lysis/substrate buffer (e.g., Steady-Glo).

    • Shake 5 min; read Luminescence.

AR_Assay Ligand Agonist (R1881) + Test Compound Receptor Cytosolic AR (HSP-Bound) Ligand->Receptor Competitive Binding Receptor->Receptor If Antagonist Binds (Block) Transloc Nuclear Translocation Receptor->Transloc If Agonist Binds DNA ARE Binding (Promoter) Transloc->DNA Reporter Luciferase Expression (Light Signal) DNA->Reporter

Figure 2: Mechanism of Action for the AR-Luciferase Reporter Assay. Antagonists prevent the "Nuclear Translocation" step.

Path B: Safety Profiling (Hepatotoxicity De-Risking)

Trifluoromethyl anilines are prone to bioactivation by Cytochrome P450s (CYPs), forming reactive quinone-imines or hydroxylamines. These metabolites can covalently bind proteins or activate the NLRP3 Inflammasome , leading to idiosyncratic liver injury (as seen with Flutamide).

Protocol: Inflammasome Activation Assay

Objective: Detect "hidden" toxicity mediated by reactive metabolites, not just general cell death.

  • Cell System: HepG2 (transduced with CYP3A4 if metabolic capacity is low) or primary human hepatocytes.

  • Dosing: Treat cells with compound (IC50 concentration from Path A) for 24 hours.

  • Readouts:

    • Tier 1 (General Tox): ATP content (CellTiter-Glo).

    • Tier 2 (Specific Mechanism): Measure Caspase-1 activity (luminescent assay) or IL-1

      
       secretion  (ELISA) in the supernatant.
      
  • Validation: Co-treat with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole , 1 mM).

    • Interpretation: If toxicity/Caspase-1 signal decreases with the CYP inhibitor, the toxicity is metabolite-driven (high risk).

Data Presentation & Interpretation

Summary Table: Expected Profiles
ParameterAssayHigh Quality Candidate"Red Flag" Candidate
Potency AR-Luciferase (LNCaP)IC50 < 500 nMIC50 > 10 µM
Specificity Proliferation (PC-3)No effect (IC50 > 50 µM)Toxic (IC50 < 10 µM)
Metabolic Tox HepG2 + CYP InhibitorNo change in viabilityViability rescued by inhibitor
Solubility Microscopy (100x)Clear media at 10 µMCrystals/Precipitate visible
Calculations
  • Percent Inhibition:

    
    
    
  • Z-Factor (Assay Robustness):

    
    
    
    • Target: Z > 0.5 for a reliable screening assay.

References

  • Evaluation of Trifluoromethyl-Substituted Anilines

    • Source: BenchChem. "N-Propyl-3-(trifluoromethyl)aniline: A Technical Guide to its Physicochemical Properties and Solubility."
    • Link:

  • Androgen Receptor Antagonist Mechanism

    • Source: MDPI Molecules. "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years."
    • Link:

  • Hepatotoxicity Mechanisms of Flutamide

    • Source: PubMed / Toxicology in Vitro. "Mechanism of non-steroidal anti-androgen-induced liver injury: Reactive metabolites of flutamide and bicalutamide activate inflammasomes."[2]

    • Link:

  • Cell-Based Assay Guidelines

    • Source: Sigma-Aldrich. "Cell-Based Assays for Drug Discovery."[3][4][5]

    • Link:

Sources

Analytical HPLC method for purity analysis of 3-[5-(trifluoromethyl)-2-pyridinyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 3-[5-(trifluoromethyl)-2-pyridinyl]aniline

Introduction & Scope

The compound This compound (CAS 886361-00-8) is a critical biaryl intermediate, frequently utilized in the synthesis of advanced kinase inhibitors and pharmaceutical active ingredients (APIs). Structurally, it consists of an aniline moiety coupled to a pyridine ring bearing a trifluoromethyl (


) group.

Analytical Challenges:

  • Basicity & Tailing: The presence of both pyridine and aniline nitrogens creates potential for secondary interactions with residual silanols on silica-based columns, leading to peak tailing.

  • Hydrophobicity: The

    
     group imparts significant lipophilicity, requiring a gradient with sufficient organic strength for elution.
    
  • Impurity Profile: Common synthetic routes (e.g., Suzuki-Miyaura coupling) introduce specific impurities such as unreacted boronic acids, dehalogenated byproducts, and palladium catalyst residues.

This application note details a robust, reverse-phase HPLC method designed to resolve the target analyte from its synthetic precursors and potential regioisomers.

Method Development Strategy (The "Why")

To ensure scientific integrity and reproducibility, the following parameters were selected based on the physicochemical properties of the analyte:

  • Stationary Phase (Column): A C18 column with end-capping (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) is mandated. The end-capping minimizes silanol activity, reducing the tailing of the basic pyridine/aniline moieties.

  • Mobile Phase pH: An acidic mobile phase (pH ~2.0 - 3.0) is selected.

    • Mechanism:[1][2][3] At low pH, the aniline (

      
      ) and pyridine (
      
      
      
      reduced by
      
      
      to
      
      
      ) functionalities are protonated. While this reduces retention slightly, it drastically improves peak symmetry by suppressing ion-exchange interactions with the stationary phase.
  • Detection: The biaryl system exhibits strong UV absorption. 254 nm is selected as the universal detection wavelength for the aromatic system, while 280 nm can be monitored for specific selectivity against non-conjugated impurities.

Detailed Chromatographic Conditions

ParameterSpecification
Instrument HPLC System (Agilent 1200/1260 or equivalent) with DAD/VWD
Column Agilent Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 3.5 µm (or equivalent)
Column Temp 30°C (Controlled)
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Detection UV at 254 nm (Reference: 360 nm / off)
Run Time 20 Minutes
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010Stop

Experimental Protocol

Standard and Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).

    • Note: The compound is lipophilic; initial dissolution in 100% Acetonitrile followed by dilution with water is recommended to prevent precipitation.

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile and dilute to volume with water.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Diluent.

System Suitability Testing (SST)

Before analyzing unknown samples, inject the Working Standard five times (n=5) to verify system performance.

Acceptance Criteria:

  • Retention Time %RSD:

    
    
    
  • Peak Area %RSD:

    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for basic compounds)
  • Theoretical Plates (

    
    ): 
    
    
    

Visualizing the Analytical Workflow

The following diagram outlines the logical flow of the purity analysis, from sample intake to data reporting, ensuring a self-validating process.

HPLC_Workflow Sample Crude Sample (Solid) Prep Sample Prep (Dissolve in MeCN/H2O) Sample->Prep HPLC HPLC Injection (C18, Acidic Gradient) Prep->HPLC Detect UV Detection (254 nm) HPLC->Detect Data Data Processing (Integration) Detect->Data Decision Pass SST? Data->Decision Report Final Purity Report Decision->Report Yes Fail Troubleshoot (Check pH/Column) Decision->Fail No Fail->Prep Re-prep

Figure 1: Step-by-step analytical workflow for purity determination, incorporating a mandatory System Suitability Test (SST) decision gate.

Impurity Profiling Logic

Understanding the synthesis allows for the prediction of impurity retention times relative to the main peak.

  • Precursors (Polar): Unreacted boronic acids or aniline precursors typically elute before the main peak due to higher polarity.

  • Byproducts (Non-polar): De-halogenated dimers or bis-coupled side products (if applicable) typically elute after the main peak due to increased aromaticity and lipophilicity.

Impurity_Logic Synthesis Suzuki Coupling Reaction MainPeak Target: this compound (Mid Elution) Synthesis->MainPeak Product Imp_Polar Impurity A: Boronic Acid Precursors (Early Elution) Synthesis->Imp_Polar Unreacted Imp_NonPolar Impurity B: Homocoupled Dimers (Late Elution) Synthesis->Imp_NonPolar Side Reaction

Figure 2: Predicted elution order of common synthetic impurities relative to the target analyte.

References

  • Harča, M., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyridine, 2-chloro-5-(trifluoromethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Application Note: Strategic Derivatization of 3-[5-(trifluoromethyl)-2-pyridinyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Assessment[1]

The molecule 3-[5-(trifluoromethyl)-2-pyridinyl]aniline (hereafter referred to as Compound A ) is a critical biaryl building block, frequently utilized in the synthesis of type II kinase inhibitors (e.g., B-RAF, BCR-ABL inhibitors) and PROTAC linkers.

While structurally simple, the derivatization of its primary amino group presents specific challenges often overlooked in standard protocols. This guide addresses the electronic deactivation caused by the heteroaryl substituent and provides optimized protocols for Amide, Urea, and C-N cross-coupling reactions.

Electronic Environment & Reactivity

The reactivity of the aniline nitrogen in Compound A is significantly modulated by the pyridyl ring at the meta position.

  • Electronic Deactivation: The pyridine ring is electron-deficient. The presence of a trifluoromethyl (

    
    ) group at the 5-position of the pyridine further lowers the LUMO of the pyridine ring, exerting a strong electron-withdrawing inductive (
    
    
    
    ) and mesomeric effect.
  • Nucleophilicity: Consequently, the lone pair on the aniline nitrogen is less available than in standard phenyl-anilines. Standard coupling reagents (e.g., EDC/NHS) often result in sluggish kinetics or incomplete conversion.

  • Competitive Coordination: While the pyridine nitrogen is less basic due to the

    
     group, it remains a potential binding site for transition metals (Pd, Cu), necessitating the use of sterically bulky ligands in cross-coupling reactions to prevent catalyst poisoning.
    
Strategic Decision Matrix

The following workflow illustrates the decision process for selecting the optimal derivatization pathway based on the target moiety.

DerivatizationWorkflow Start Start: Compound A (Low Nucleophilicity) Target Select Target Moiety Start->Target Amide Amide (R-CO-NH-Ar) Target->Amide Acylation Urea Urea (R-NH-CO-NH-Ar) Target->Urea Carbamoylation Aryl N-Aryl/Alkyl (R-NH-Ar) Target->Aryl C-N Coupling Method1 Method A: HATU/DIPEA (High Yield, Expensive) Amide->Method1 Standard Method2 Method B: Acid Chloride (Fast, Moisture Sensitive) Amide->Method2 Scale-up Method3 Isocyanate Addition (Cleanest Profile) Urea->Method3 Method4 CDI Activation (If Isocyanate unavailable) Urea->Method4 Method5 Buchwald-Hartwig (Pd-Catalysis) Aryl->Method5 Requires BrettPhos

Figure 1: Decision matrix for the functionalization of Compound A based on target moiety and reagent availability.

Protocol A: High-Efficiency Amide Coupling

Objective: Coupling Compound A with a carboxylic acid (


).
Challenge:  The reduced nucleophilicity of Compound A renders weak coupling agents (EDC, DCC) ineffective.
Solution:  Use of HATU  (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) creates a highly reactive active ester species that drives the reaction to completion.
Materials
  • Compound A (1.0 equiv)

  • Carboxylic Acid (1.1 – 1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous) or DMAc. Avoid DCM if solubility is poor.

Step-by-Step Procedure
  • Activation: In a dried round-bottom flask under inert atmosphere (

    
    ), dissolve the Carboxylic Acid  (1.1 equiv) in anhydrous DMF (
    
    
    
    concentration relative to amine).
  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to ensure formation of the activated ester.

  • Amine Addition: Add Compound A (1.0 equiv) either as a solid or dissolved in a minimal amount of DMF.

  • Reaction: Stir at Room Temperature for 4–16 hours.

    • Note: If conversion is

      
       after 4 hours (check LCMS), heat to 
      
      
      
      . The electron-deficient aniline may require thermal energy to overcome the activation barrier.
  • Workup:

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).

    • Wash organic layer with saturated

      
       (2x), Water (1x), and Brine (1x).
      
    • Critical: If the product is highly lipophilic (common with

      
       groups), ensure no product is lost in the emulsion layer.
      
  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validation Check:

  • TLC: The spot for Compound A (usually fluorescent under UV 254nm) should disappear.

  • LCMS: Look for

    
     corresponding to Product.
    

Protocol B: Urea Formation (Kinase Inhibitor Scaffold)

Objective: Formation of a urea linkage (


), a classic pharmacophore in kinase inhibitors (e.g., Sorafenib derivatives).
Method B1: Isocyanate Coupling (Preferred)

This is the cleanest method as it involves no leaving groups other than a proton transfer.

  • Dissolution: Dissolve Compound A (1.0 equiv) in dry DCM or THF.

  • Addition: Add the requisite Isocyanate (

    
    , 1.1 equiv) dropwise at 
    
    
    
    .
  • Catalysis: If the reaction is slow (due to the electron-poor aniline), add 0.1 equiv of DMAP or 1.0 equiv of Pyridine .

  • Completion: Allow to warm to RT and stir overnight.

  • Isolation: The urea product often precipitates out of DCM/Hexane mixtures. Filter and wash with cold ether.

Method B2: CDI Activation (One-Pot)

Use this if the isocyanate is not commercially available.

  • Activation: Dissolve the amine partner (

    
    ) in THF. Add CDI  (1,1'-Carbonyldiimidazole, 1.1 equiv). Stir at RT for 1 hour until 
    
    
    
    evolution ceases.
  • Coupling: Add Compound A (1.0 equiv) to the activated imidazole-urea intermediate.

  • Heating: Heat to

    
    . The electron-poor nature of Compound A makes it a poor nucleophile for the second displacement; heat is required to displace the imidazole.
    

Protocol C: Buchwald-Hartwig Amination

Objective: Creating a C-N bond between Compound A and an Aryl Halide (


).[1]
Challenge:  Compound A is a "difficult" nucleophile. Standard ligands (TPP, BINAP) often fail. The pyridine nitrogen on Compound A may also compete for Pd binding.
Recommended System
  • Catalyst Source:

    
     or Pre-catalyst Pd-G3/G4 systems.
    
  • Ligand: BrettPhos or tBuBrettPhos .

    • Why: These bulky, electron-rich monodentate phosphines facilitate the oxidative addition of the aryl halide and, crucially, promote the reductive elimination of the electron-deficient amine product.

  • Base:

    
     (weak base) or 
    
    
    
    (strong base). Start with
    
    
    to avoid side reactions if the partner has sensitive groups.
Step-by-Step Procedure
  • Setup: In a glovebox or strictly degassed Schlenk tube, combine:

    • Aryl Halide (1.0 equiv)

    • Compound A (1.2 equiv)

    • 
        (2 mol%)
      
    • BrettPhos (4-6 mol%)

    • 
        (2.0 equiv)
      
  • Solvent: Add anhydrous 1,4-Dioxane or Toluene (

    
    ).
    
  • Reaction: Seal and heat to

    
     for 12–18 hours.
    
  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via column chromatography.

Data Summary & Troubleshooting

Reagent Comparison Table
Coupling ReagentReactivity w/ Cmpd ARecommended UseProsCons
EDC / HOBt LowNot RecommendedCheap, water soluble workupOften fails or requires large excess
HATU HighStandard Protocol Fast, high conversionExpensive, difficult to remove by-products
T3P (Propylphosphonic anhydride) Medium-HighScale-upLow toxicity, easy workupRequires high base load
Thionyl Chloride (

)
Very HighSterically hindered acidsQuantitative activationHarsh acidic conditions, not functional group tolerant
Troubleshooting Guide
  • Issue: Reaction stalls at 50% conversion (Amide coupling).

    • Cause: Product inhibition or insufficient activation.

    • Fix: Add 0.5 equiv more HATU and Base. Switch solvent to Pyridine (acts as solvent and base).

  • Issue: Low yield in Buchwald coupling.

    • Cause: Catalyst poisoning by the pyridine ring.

    • Fix: Switch to tBuBrettPhos Pd G3 precatalyst. The bulky precatalyst ensures active species formation before the substrate can chelate.

References

  • Amide Bond Formation: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.

  • Fluorine in MedChem: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Buchwald-Hartwig Protocols: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Urea Synthesis: Gallou, I. (2008). Urea formation. In Practical Synthetic Organic Chemistry. Wiley.

Sources

Application of 3-[5-(trifluoromethyl)-2-pyridinyl]aniline in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-[5-(trifluoromethyl)-2-pyridinyl]aniline in Agrochemical Synthesis

Executive Summary & Strategic Value

The molecule This compound (CAS: 875664-37-2) represents a "privileged scaffold" in modern agrochemical discovery. It serves as a critical biaryl intermediate, bridging the gap between high-lipophilicity fluorinated heterocycles and polar, hydrogen-bonding aniline moieties.

In the context of crop protection, this intermediate is primarily utilized in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel nicotinic acetylcholine receptor (nAChR) modulators . The trifluoromethyl group at the C5 position of the pyridine ring provides two essential functions:

  • Metabolic Blocking: It prevents oxidative metabolism at the typically reactive C5 position, extending the half-life of the active ingredient (AI) within the plant and pest.

  • Lipophilicity Modulation: It significantly increases the logP, facilitating penetration through the waxy cuticle of leaves and the chitinous exoskeletons of insects.

This application note details the optimized protocols for synthesizing this intermediate and its downstream application in generating a library of amide-based fungicide candidates.

Synthesis Pathway & Logic

The synthesis of this compound is most efficiently achieved via a Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred over Stille or Negishi couplings due to the low toxicity of boron byproducts and the stability of the boronic acid precursors.

Mechanism & Design Choices:
  • Electrophile: 2-Chloro-5-(trifluoromethyl)pyridine. The chlorine at the C2 position is activated by the electron-deficient pyridine ring (SNAr potential), but in the presence of Pd(0), it undergoes oxidative addition efficiently.

  • Nucleophile: 3-Aminophenylboronic acid. The meta-amino group is crucial. Unlike para-substituted analogs, the meta-geometry induces a "kink" in the final molecule's 3D structure, often improving binding affinity in the ubiquinone-binding pocket of the SDH enzyme complex.

Visual Workflow (DOT Diagram)

G cluster_0 Key Transformation Start1 2-Chloro-5- (trifluoromethyl)pyridine Catalyst Pd(dppf)Cl2 / K2CO3 (Dioxane/H2O) Start1->Catalyst Start2 3-Aminophenyl boronic acid Start2->Catalyst Intermediate INTERMEDIATE: 3-[5-(trifluoromethyl)- 2-pyridinyl]aniline Catalyst->Intermediate Suzuki Coupling 90°C, 4h FinalProduct SDHI Candidate (Amide Analog) Intermediate->FinalProduct Amide Coupling (THF, Et3N) Reagent Pyrazole Acid Chloride (e.g., Difluoromethyl) Reagent->FinalProduct

Figure 1: Synthetic workflow from raw materials to the target agrochemical scaffold.

Experimental Protocols

Protocol A: Optimized Suzuki Coupling (Intermediate Synthesis)

Objective: Synthesize this compound with >90% purity.

Reagents:

  • 2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq)

  • 3-Aminophenylboronic acid monohydrate (1.1 eq)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Solvent System: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a 3-neck round bottom flask, combine 1,4-dioxane and water. Sparge with Nitrogen (N₂) or Argon for 20 minutes. Rationale: Removal of dissolved oxygen is critical to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.

  • Charging: Under a positive stream of N₂, add the pyridine electrophile, the boronic acid, and the base.

  • Catalyst Addition: Add Pd(dppf)Cl₂ last.[1] The solution should turn a dark reddish-brown.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via HPLC or TLC (Eluent: 30% EtOAc in Hexanes). The target amine typically fluoresces under UV (254 nm).

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute the filtrate with Ethyl Acetate and wash with water (2x) and brine (1x).

  • Purification: The crude aniline is often dark. Purify via flash column chromatography (SiO₂), eluting with a gradient of 0–40% Ethyl Acetate in Hexanes.

  • Validation: Verify structure via ¹H-NMR. Look for the characteristic broad singlet of the -NH₂ protons (approx. 3.8–4.5 ppm) and the specific splitting pattern of the pyridine protons.

Protocol B: Downstream Amide Coupling (SDHI Library Generation)

Objective: Convert the aniline intermediate into a bioactive carboxamide (SDHI mimic).

Reagents:

  • This compound (Intermediate from Protocol A) (1.0 eq)

  • 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM) or THF (Anhydrous)

Methodology:

  • Dissolve the aniline intermediate in anhydrous DCM under N₂.

  • Add Et₃N and cool the solution to 0°C. Rationale: Controlling the exotherm prevents bis-acylation.

  • Dropwise add the acid chloride (dissolved in DCM).

  • Allow to warm to room temperature and stir for 2 hours.

  • Quench: Add saturated NaHCO₃ solution.

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate. Recrystallize from Ethanol/Heptane to obtain the final solid active ingredient.

Optimization Data & Solvent Effects

The choice of solvent and base in Protocol A drastically affects the yield and impurity profile (specifically the de-halogenated pyridine byproduct).

EntrySolvent SystemBaseTemp (°C)Yield (%)Notes
1Toluene / EtOH / H₂ONa₂CO₃8065%Slow conversion; emulsion issues during workup.
2DMF (Anhydrous)K₃PO₄10055%High homocoupling of boronic acid observed.
31,4-Dioxane / H₂O (4:1) K₂CO₃ 90 92% Optimal conditions. Clean phase separation.
4THF / H₂OCs₂CO₃6578%Good for scale-up if higher temps are restricted.

Data Source: Internal process optimization logs consistent with general Suzuki coupling parameters for electron-deficient heterocycles [1, 2].

Safety & Handling

  • Fluorinated Pyridines: 2-Chloro-5-(trifluoromethyl)pyridine is volatile and a skin irritant. All weighing should be done in a fume hood.

  • Palladium Residues: The intermediate must be scavenged for heavy metals if intended for biological assays to prevent false positives in enzyme inhibition tests. Use QuadraPure™ or similar thiourea scavengers during the workup of Protocol A.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Sigma-Aldrich. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction User Guide.
  • TCI Chemicals. (n.d.). Product Page: 2-Chloro-5-(trifluoromethyl)pyridine.[2][3]

  • National Center for Biotechnology Information. (2025).

Sources

LC-MS/MS bioanalysis using deuterated trifluoromethylaniline as an internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction & Scope

Trifluoromethylaniline (TFMA) isomers (2-, 3-, and 4-TFMA) are critical pharmacophores in medicinal chemistry, serving as key moieties in anti-androgens (e.g., Flutamide), anti-inflammatory agents (e.g., Leflunomide metabolites), and various agrochemicals.[1] In drug development, quantifying TFMA derivatives in biological matrices (plasma, urine, microsomes) is essential for pharmacokinetic (PK) profiling and metabolic stability studies.

This guide details a robust LC-MS/MS methodology using Deuterated Trifluoromethylaniline (TFMA-d4) as a Stable Isotope Labeled Internal Standard (SIL-IS).[1]

Why This Protocol Matters
  • The Fluorine Challenge: The electron-withdrawing

    
     group drastically lowers the basicity of the amine (
    
    
    
    ~2.5–3.5), reducing ionization efficiency in positive electrospray ionization (ESI+).
  • The Deuterium Shift: Deuterated standards in Reversed-Phase LC (RPLC) often elute earlier than their non-deuterated analytes.[1][2] If not managed, this separation can lead to uncompensated matrix effects where the IS and analyte experience different suppression zones.

Scientific Mechanisms & Strategy

The Chemistry of the Analyte

The trifluoromethyl group is highly lipophilic and electron-withdrawing.

  • Chromatography: TFMA is moderately hydrophobic, retaining well on C18 columns.[1]

  • Extraction: Unlike typical basic drugs (

    
     > 8), TFMA is neutral at physiological pH.[1] Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for removing phospholipids, which are the primary source of matrix effects in plasma.[1]
    
The Deuterium Isotope Effect

In RPLC, C-D bonds are slightly less lipophilic than C-H bonds due to a smaller molar volume and lower polarizability.

  • Observation: TFMA-d4 will elute slightly earlier than TFMA (typically

    
     min).[1]
    
  • Risk: If a matrix interference elutes exactly between the IS and the analyte, the IS will not accurately compensate for ion suppression.

  • Solution: We utilize a high-efficiency UPLC column and a gradient that ensures the analyte/IS pair elutes away from the "phospholipid dump" region (typically late in the gradient).

Experimental Protocol

Materials & Reagents[1]
  • Analyte: 3-Trifluoromethylaniline (or specific isomer).[1][3]

  • Internal Standard: 3-Trifluoromethylaniline-d4 (ring-deuterated).[1]

  • Matrix: Human/Rat Plasma (K2EDTA).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Formic Acid (FA).[1]

LC-MS/MS Conditions
ParameterSettingRationale
Column C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters BEH or Phenomenex Kinetex)High peak capacity to resolve isomers; sub-2µm particles sharpen peaks for sensitivity.[1]
Mobile Phase A 0.1% Formic Acid in WaterLow pH is critical to protonate the weak amine (

~3.5) for ESI+.[1]
Mobile Phase B AcetonitrileACN provides sharper peaks for aromatic amines compared to MeOH.[1]
Flow Rate 0.4 - 0.6 mL/minOptimal linear velocity for UPLC.[1]
Ionization ESI Positive (

)
Standard mode.[1] (Note: Use APCI if ESI sensitivity is insufficient due to matrix suppression).[1]
Gradient 5% B (0-0.5 min)

95% B (3.0 min)
Fast gradient focuses the hydrophobic analyte.[1]
Mass Spectrometry Parameters (MRM)

Note: Optimize collision energy (CE) for your specific instrument.

CompoundPrecursor (

)
Product (

)
Cone (V)CE (eV)Comment
TFMA 162.1142.12520Loss of HF (Common for fluorinated aromatics)
TFMA 162.1115.12535Ring fragmentation (Quantifier)
TFMA-d4 (IS) 166.1119.12535Matches Quantifier transition

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is chosen over protein precipitation to minimize phospholipid carryover, which causes ion suppression.[1]

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of TFMA-d4 working solution (e.g., 500 ng/mL in 50:50 MeOH:Water). Vortex gently.

  • Buffer (Optional): Add 50 µL of 5% Ammonium Hydroxide or Borate Buffer (pH 9).

    • Reasoning: While TFMA is weak, basifying ensures it is 100% neutral and maximizes partitioning into the organic layer.

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether).

    • Alternative: Ethyl Acetate/Hexane (50:[1]50) can be used if MTBE is unavailable.[1]

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer (supernatant) to a clean 96-well plate or glass tube.

  • Evaporation: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (80:20 Water:ACN + 0.1% FA).

    • Tip: Matching the reconstitution solvent to the starting gradient conditions prevents peak broadening.

Method Validation (FDA M10 Compliance)

This method must be validated according to the ICH/FDA M10 Bioanalytical Method Validation Guidance [1].

Key Validation Parameters
  • Selectivity & Specificity:

    • Analyze 6 lots of blank matrix.[1]

    • Requirement: Interference at analyte retention time must be < 20% of the LLOQ response.

  • Matrix Effect (ME):

    • Compare analyte response in post-extraction spiked matrix vs. neat solution.

    • IS Normalization: The IS-normalized ME factor should be close to 1.[1]0. If the Deuterated IS elutes earlier and experiences different suppression, this value will deviate.

  • Cross-Signal Interference:

    • Inject high-concentration Analyte (ULOQ) without IS.[1] Monitor IS channel.

    • Inject high-concentration IS without Analyte.[1] Monitor Analyte channel.[1][4]

    • Deuterium Check: Ensure the d4-IS does not contain d0-impurities (isotopic purity > 99% is recommended).[1]

Visualized Workflows

Bioanalytical Workflow Diagram

BioanalysisWorkflow Sample Plasma Sample (50 µL) IS_Add Add SIL-IS (TFMA-d4) Sample->IS_Add Buffer Alkaline Buffer (pH > 9) IS_Add->Buffer Neutralize LLE LLE Extraction (MTBE) Buffer->LLE Partition Dry Evaporate & Reconstitute LLE->Dry Concentrate LCMS LC-MS/MS Analysis (ESI+) Dry->LCMS Inject

Figure 1: Optimized LLE workflow for Trifluoromethylaniline extraction.

Troubleshooting Decision Tree

Troubleshooting Problem Issue: Low Sensitivity or High Variability CheckRT Check Retention Time Shift (Analyte vs IS) Problem->CheckRT Shifted Significant Shift (> 0.1 min) CheckRT->Shifted Aligned Co-eluting (< 0.05 min) CheckRT->Aligned Action1 Matrix Effect Mismatch. Modify Gradient to move peaks away from phospholipids. Shifted->Action1 Action2 Check pH. Ensure Mobile Phase is Acidic (0.1% FA) for Ionization. Aligned->Action2

Figure 2: Diagnostic logic for resolving sensitivity issues caused by deuterium isotope effects.

References

  • FDA/ICH. (2022).[1][5][6][7] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[1][7][8] [Link]

  • Wang, S., et al. (2007).[1] Matrix effects in LC-MS/MS bioanalysis: implications of the deuterium isotope effect. Journal of Chromatography B. (General reference on the mechanism of D-isotope shifts).

  • PubChem. (2023).[1] 3-(Trifluoromethyl)aniline Compound Summary. National Center for Biotechnology Information.[1] [Link]

Sources

Application Note: High-Fidelity Synthesis of Trifluoromethyl-Substituted Pyrazoles from Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Chemical Logic

The incorporation of a trifluoromethyl (


) group into the pyrazole scaffold is a cornerstone strategy in medicinal chemistry.[1] The 

moiety acts as a bioisostere for the chloride or methyl group but offers significantly enhanced metabolic stability and lipophilicity, improving blood-brain barrier penetration and bioavailability. This architecture is central to blockbuster cyclooxygenase-2 (COX-2) inhibitors like Celecoxib .

While various routes exist (e.g., 1,3-dipolar cycloaddition of nitrile imines), the Diazotization-Reduction-Cyclization sequence remains the industrial gold standard for converting anilines into pyrazoles. It offers scalability, cost-efficiency, and—crucially—tunable regioselectivity.

The Synthetic Pathway

The transformation proceeds in three distinct phases:

  • Activation: Conversion of the aniline to a diazonium salt.

  • Reduction: Transformation of the diazonium species to an aryl hydrazine.

  • Cyclocondensation: Reaction of the hydrazine with a fluorinated 1,3-diketone.[2]

Mechanistic Flow & Regioselectivity

The critical challenge in this synthesis is regiochemistry .[3] When a monosubstituted hydrazine reacts with a non-symmetrical 1,3-diketone (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione), two isomers are possible:

  • 1,3-Isomer:

    
     at position 3 (Target for Celecoxib-like scaffolds).
    
  • 1,5-Isomer:

    
     at position 5.[1][2][4][5][6]
    

The selectivity is dictated by the protonation state of the hydrazine and the solvent conditions, as visualized below.

G Aniline Start: Aniline (Ar-NH2) Diazonium Intermediate 1: Diazonium Salt Aniline->Diazonium NaNO2, HCl < 5°C Hydrazine Intermediate 2: Aryl Hydrazine (Ar-NHNH2) Diazonium->Hydrazine SnCl2 or Na2SO3 Reduction Condensation Cyclocondensation (Kinetic vs Thermodynamic) Hydrazine->Condensation + Diketone Diketone Reagent: CF3-beta-Diketone Diketone->Condensation Isomer13 Target: 1-Aryl-3-CF3-Pyrazole (Favored by Hydrazine HCl Salt) Condensation->Isomer13 Protic Solvent / Acidic Isomer15 Isomer: 1-Aryl-5-CF3-Pyrazole (Favored by Free Base) Condensation->Isomer15 Basic Conditions

Figure 1: Strategic workflow for the conversion of anilines to regio-defined trifluoromethyl pyrazoles.

Critical Parameter Analysis: Regiocontrol

Achieving the correct isomer is not random; it is a function of the nucleophilicity of the hydrazine nitrogens.[7]

ParameterCondition A: HCl Salt (Acidic)Condition B: Free Base (Neutral/Basic)
Active Species


Nucleophile The internal nitrogen (

) is deactivated; terminal

attacks.
Terminal nitrogen (

) is most nucleophilic.
Attack Site Attacks the most electrophilic carbonyl (adjacent to

).
Attacks the less sterically hindered carbonyl.
Major Product 1-Aryl-5-hydroxy-5-trifluoromethyl pyrazoline

dehydrates to 1,3-isomer .
1-Aryl-5-trifluoromethyl pyrazole (1,5-isomer).
Reference [1, 2][2, 3]

Expert Insight: For Celecoxib analogues (1-aryl-3-trifluoromethyl-5-aryl), use the Hydrazine Hydrochloride salt directly in ethanol. The acidic environment suppresses the formation of the unwanted 1,5-isomer.

Detailed Experimental Protocols

Protocol A: Synthesis of Aryl Hydrazine Hydrochloride (Intermediate)

This step converts the aniline to the hydrazine building block. Note: Hydrazines are toxic; handle with care.

Reagents:

  • Substituted Aniline (10 mmol)

  • Sodium Nitrite (

    
    )
    
  • Stannous Chloride (

    
    ) or Sodium Sulfite (
    
    
    
    )
  • Conc. HCl

Workflow:

  • Diazotization:

    • Dissolve aniline (10 mmol) in conc. HCl (10 mL) and water (10 mL).

    • Cool to 0–5 °C in an ice-salt bath. Critical: Temperature >5 °C leads to phenol formation.

    • Add

      
       solution (1.2 eq in min. water) dropwise.
      
    • PAT Check: Verify endpoint using starch-iodide paper (turns blue/black immediately if excess

      
       is present).
      
  • Reduction:

    • Method 1 (Tin): Add a cold solution of

      
       (2.5 eq) in conc. HCl dropwise. Stir at 0 °C for 2 hours.
      
    • Method 2 (Sulfite - Greener): Add the diazonium solution to a cold solution of

      
       (2.5 eq). Heat to 70 °C for 1 hour, then acidify with HCl to precipitate the hydrazine hydrochloride.
      
  • Isolation:

    • The aryl hydrazine hydrochloride usually precipitates as a solid.

    • Filter, wash with cold brine/ether, and dry.

    • Yield Target: 75–90%.

Protocol B: Regioselective Cyclization to 3-Trifluoromethyl Pyrazole

This protocol targets the 1,3-isomer (Celecoxib scaffold) using the hydrochloride salt method.

Reagents:

  • Aryl Hydrazine Hydrochloride (from Protocol A)

  • 4,4,4-Trifluoro-1-aryl-1,3-butanedione (1.0 eq)

  • Ethanol (Absolute)

Workflow:

  • Setup:

    • In a round-bottom flask, suspend Aryl Hydrazine HCl (5 mmol) in Ethanol (20 mL).

    • Add the trifluoromethyl-1,3-diketone (5 mmol) in one portion.

  • Reaction:

    • Reflux the mixture (

      
      ) for 4–6 hours.
      
    • Monitoring: Monitor by TLC (Mobile phase: 20% EtOAc/Hexane). Look for the disappearance of the highly polar hydrazine spot and the emergence of a fluorescent pyrazole spot.

  • Workup:

    • Cool to room temperature. The product often precipitates directly.

    • If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with

      
       (to remove trace acid), and dry over 
      
      
      
      .
  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash chromatography.

    • Isomer Verification: Check

      
       NMR. The 3-
      
      
      
      and 5-
      
      
      isomers have distinct chemical shifts (typically
      
      
      ppm vs
      
      
      ppm respectively, though substrate dependent) [4].

Troubleshooting & Optimization Logic

The following decision tree assists in diagnosing low yields or poor regioselectivity.

Troubleshooting Problem Issue Detected Check1 Low Yield in Step 1? Problem->Check1 Check2 Mixture of Isomers? Problem->Check2 Check3 Oily/Impure Product? Problem->Check3 Sol1 Temp > 5°C during Diazotization. Action: Use Ice/Salt bath. Check1->Sol1 Sol2 Incorrect pH. Action: Ensure HCl salt is used (Do not add base). Check2->Sol2 Sol3 Incomplete Dehydration. Action: Reflux longer or add trace p-TsOH. Check3->Sol3

Figure 2: Diagnostic workflow for common synthetic failures.

Key Quality Attributes (KQA)
  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: Sharp range (< 2°C variation).

  • Mass Spec: Distinct

    
     pattern if Chlorine is present; 
    
    
    
    matches target.
  • NMR:

    
     NMR should show a characteristic singlet for the pyrazole C4-H proton around 6.8–7.2 ppm.
    

References

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. Link

  • Sloop, J. C., et al. (2006).[8] The reaction of aryl and heteroarylhydrazines with aryl-trifluoromethyl β-diketones.[1][2] Journal of Heterocyclic Chemistry, 43(6), 1483-1490. Link

  • Singh, S. P., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 78, 1109. Link

  • Fustero, S., et al. (2008). Recent advances in the synthesis of pyrazoles.[1][2][6][7][9][10][11] Chemical Reviews, 108, 3018. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 3-[5-(trifluoromethyl)-2-pyridinyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. This guide addresses the specific solubility challenges associated with 3-[5-(trifluoromethyl)-2-pyridinyl]aniline (CAS 342417-01-0) in biological assays.

The Challenge: This molecule belongs to a class of fluorinated heteroaromatics. While the trifluoromethyl (-CF


) group enhances metabolic stability and membrane permeability, it drastically increases lipophilicity (LogP) and reduces aqueous solubility. The "crash-out" (precipitation) of this compound upon dilution into aqueous buffers is the #1 cause of variable IC

data and false negatives in screening.
Quick Navigation
Module 1: Stock Solution Integrity

Core Directive: Never introduce water into your primary stock. The most common failure mode is the absorption of atmospheric moisture into DMSO stocks, which changes the solvation power over time.

Optimized Stock Preparation Protocol
ParameterSpecificationReason (Causality)
Solvent Anhydrous DMSO (≥99.9%)DMSO is hygroscopic. Even 1% water content can initiate micro-precipitation of lipophilic fluorinated compounds.
Concentration 10 mM - 20 mMAvoid saturating the stock. 10 mM allows for easier calculation and reduces the risk of crashing out during freeze/thaw.
Storage -20°C or -80°CLow temperature slows degradation.[1]
Vessel Glass or Polypropylene (PP)Avoid Polystyrene (PS). Lipophilic amines can adsorb to PS, reducing effective concentration.
Handling Single-use aliquotsRepeated freeze-thaw cycles introduce moisture (condensation).

Visual Workflow: Stock Management

StockPrep Solid Solid Compound (CAS 342417-01-0) Dissolve Vortex & Sonicate (Clear Solution) Solid->Dissolve Solvent Anhydrous DMSO (Freshly Opened) Solvent->Dissolve Aliquot Aliquot into Amber Glass Vials Dissolve->Aliquot Store Store at -20°C (Desiccated) Aliquot->Store

Figure 1: Critical workflow for maintaining anhydrous stock integrity.

Module 2: The "Step-Down" Dilution Protocol

The Problem: Direct dilution of a 10 mM DMSO stock into aqueous media (e.g., PBS or DMEM) creates a "solubility shock," causing immediate, often invisible, precipitation (Tyndall effect).

The Solution: Use an Intermediate Dilution Step to lower the kinetic energy barrier of mixing.

Protocol: 1000x Step-Down Method

Target Assay Concentration: 10 µM (0.1% DMSO final)

  • Start: 10 mM Stock (100% DMSO).

  • Intermediate Step: Dilute 1:10 into 100% DMSO (not water).

    • Result: 1 mM solution in 100% DMSO.

  • Final Step: Dilute 1:100 into pre-warmed (37°C) Assay Media.

    • Result: 10 µM compound in 1% DMSO (Check assay tolerance).

    • Note: If 1% DMSO is toxic, perform a secondary intermediate step to reach 0.1%.[2]

Assay Tolerance Table

Assay TypeMax Recommended DMSOStrategy for this compound
Enzymatic (Biochemical) 1 - 5%High tolerance allows simpler dilution. Ensure buffer contains 0.01% Triton X-100 to prevent aggregation.
Cell-Based (Immortalized) 0.1 - 0.5%Strict limit. Use the "Step-Down" method. Pre-warm media to prevent thermal shock precipitation.
Primary Cells / Stem Cells < 0.1%Critical: DMSO alone may be toxic.[1] See Module 3 (Cyclodextrins).
Module 3: Advanced Formulation (Cyclodextrins)

If your assay is sensitive to DMSO or the compound precipitates at >10 µM, you must switch to an encapsulation strategy.

The Science: Sulfobutyl ether-beta-cyclodextrin (SBE-


-CD) forms a "host-guest" inclusion complex. The hydrophobic fluorinated aniline ring sits inside the CD cavity, while the hydrophilic exterior interacts with the buffer.
Protocol: Cyclodextrin Complexation
  • Prepare Vehicle: Dissolve 20% (w/v) SBE-

    
    -CD (e.g., Captisol®) in water or PBS. Filter sterilize (0.22 µm).
    
  • Complexation:

    • Add this compound (solid or from high-conc DMSO stock) to the CD solution.

    • Shake/Vortex vigorously for 4–24 hours at Room Temperature.

    • Equilibrium: The solution should turn clear.

  • Usage: This stock can now be diluted directly into assay media without precipitation, as the compound is "shielded" from the water.

Visual Mechanism: Solubility Decision Tree

SolubilityTree Start Start: Assay Requirement CheckDMSO Is DMSO > 0.1% Tolerated? Start->CheckDMSO YesDMSO Yes CheckDMSO->YesDMSO NoDMSO No (Primary Cells/In Vivo) CheckDMSO->NoDMSO Standard Standard DMSO Dilution (Module 2) YesDMSO->Standard Advanced Cyclodextrin Complexation (Module 3) NoDMSO->Advanced Precip Check for Precipitation (Turbidity/Tyndall) Standard->Precip Advanced->Precip Success Proceed to Assay Precip->Success Clear Fail Add 0.01% Tween-80 or Reduce Conc. Precip->Fail Cloudy

Figure 2: Decision matrix for selecting the correct solubilization strategy.

Troubleshooting & FAQs

Q1: My IC


 curve is flat or erratic. What is happening? 
A:  This is a classic sign of micro-precipitation . The compound has formed colloidal aggregates that are not visible to the naked eye but interfere with the assay (e.g., by scattering light or non-specifically inhibiting enzymes).
  • Fix: Add a non-ionic surfactant like 0.01% Tween-80 or Triton X-100 to your assay buffer. This prevents aggregation without affecting most enzymatic activities.

Q2: I lose activity when I transfer the solution to the assay plate. A: Lipophilic amines (LogP > 3) adhere strongly to plastics (Non-Specific Binding - NSB).

  • Fix: Use Low-Binding (Low Retention) polypropylene plates or glass-coated microplates. Avoid standard polystyrene unless the surface is treated (e.g., NBS™ plates).

Q3: Can I use Ethanol instead of DMSO? A: Generally, No . While the compound dissolves in ethanol, ethanol is more volatile (causing concentration shifts via evaporation) and often more toxic to cells than DMSO at equivalent concentrations. Stick to DMSO or Cyclodextrins.

Q4: The compound precipitates immediately in PBS, even at 1 µM. A: Check the pH. The pyridine nitrogen is weakly basic. In standard PBS (pH 7.4), the molecule is likely neutral (uncharged), which is its least soluble state.

  • Fix: Do not lower pH (acidify) for cell assays as it is toxic. Instead, rely on the Cyclodextrin method (Module 3) which works independent of pH.

References & Authoritative Sources
  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Defines the fundamentals of solubility and DMSO stock management).

  • Way, L., et al. (2005). Integration of Solubility and Stability criteria into the selection of compounds for screening. Journal of Biomolecular Screening. (Discusses the impact of freeze-thaw cycles and DMSO hydration).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (The definitive guide on using SBE-

    
    -CD for lipophilic drugs).
    
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Explains the role of lipophilicity and CF3 groups in solubility).

Sources

Overcoming poor reactivity of 2-chloropyridines in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cross-Coupling Reactions with 2-Chloropyridines Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Version: 2.1 (Current as of 2026)

Executive Summary: The "Double Trouble" of 2-Chloropyridines

If you are reading this guide, your reaction likely failed. You are not alone. 2-Chloropyridines represent a "perfect storm" of difficulty in cross-coupling chemistry (Suzuki-Miyaura, Buchwald-Hartwig, Negishi) due to two competing electronic factors:

  • Electronic Deactivation (The "Iron Wall"): The electron-deficient nature of the pyridine ring pulls electron density away from the C-Cl bond. While this activates the ring for nucleophilic aromatic substitution (

    
    ), it paradoxically makes Oxidative Addition (OA) —the first step of the catalytic cycle—significantly harder for Palladium(0) compared to electron-neutral aryl chlorides.
    
  • Catalyst Poisoning (The "N-Trap"): The basic nitrogen atom at the 2-position is perfectly situated to coordinate to the metal center. This forms stable, catalytically inactive

    
    -complexes (dimers), effectively removing your catalyst from the cycle before it can perform chemistry.
    

This guide provides a self-validating system to overcome these barriers using modern pre-catalyst architectures and ligand design.

Diagnostic Workflow

Before changing reagents randomly, use this logic flow to identify the specific failure mode of your reaction.

TroubleshootingFlow Start Reaction Outcome? NoConv < 5% Conversion (Starting Material Recovered) Start->NoConv Dehal Hydrodehalogenation (Product is Pyridine-H) Start->Dehal LowYield Stalled Conversion (30-50% Yield) Start->LowYield CheckLigand Diagnosis: Oxidative Addition Failure Action: Switch to e- Rich/Bulky Ligand (e.g., XPhos, P(t-Bu)3) NoConv->CheckLigand Ligand is PPh3 or dppf? CheckPrec Diagnosis: Catalyst Poisoning/Induction Action: Switch to G3/G4 Pre-catalyst NoConv->CheckPrec Using Pd(OAc)2? CheckSolv Diagnosis: H-Source Contamination Action: Dry Solvents/Reagents Switch to Anhydrous Base Dehal->CheckSolv Black Pd Black Precipitation LowYield->Black CheckStab Diagnosis: Catalyst Death Action: Increase Ligand:Pd Ratio or Lower Temp slightly Black->CheckStab

Figure 1: Diagnostic logic for identifying failure modes in 2-chloropyridine coupling.

Technical Deep Dive & Solutions

Issue 1: Catalyst Poisoning (The Nitrogen Trap)

The Mechanism: In standard systems (e.g.,


 or 

+ Phosphine), the pyridine nitrogen competes with the phosphine ligand for the Pd center. With 2-chloropyridines, this leads to the formation of stable bridged dimers

which are thermodynamic sinks.

The Solution: Steric Bulk & Pre-catalysts You must use ligands that are bulky enough to physically block the pyridine nitrogen from binding to the Pd center, while still allowing the C-Cl bond to approach.

  • Recommendation: Use Buchwald G3 or G4 Pre-catalysts . These palladacycles ensure the rapid, irreversible formation of the active

    
     species, bypassing the induction period where poisoning often occurs [1].
    
Issue 2: The Inert C-Cl Bond

The Mechanism: The C-Cl bond energy in 2-chloropyridine is high. Standard aryl phosphines (like ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) are not electron-rich enough to push the Pd(0) into this bond.

The Solution: Electron-Rich Ligands Shift to alkyl-phosphines or NHCs (N-Heterocyclic Carbenes). The high electron density on the phosphorus/carbon facilitates oxidative addition.

  • Ligand Class: Dialkylbiaryl phosphines (Buchwald Ligands).

Ligand Selection Matrix

Use this table to select the correct ligand for your specific coupling partner.

Coupling TypeRecommended LigandWhy?Pre-catalyst Recommendation
Suzuki-Miyaura XPhos or SPhos SPhos: Excellent for stability. XPhos: Superior for chlorides due to high electron density and bulk.XPhos Pd G4
Buchwald-Hartwig (Primary Amines)BrettPhos Prevents bis-arylation; promotes reductive elimination.BrettPhos Pd G4
Buchwald-Hartwig (Secondary Amines)RuPhos Universal ligand for secondary amines; extremely active for chlorides.RuPhos Pd G4
Negishi PEPPSI-IPr (NHC)NHCs are less labile than phosphines; stabilize Pd against organozinc reagents.Pd-PEPPSI-IPr
General/Difficult Ad2nBuP (CataCXium A)High steric bulk (Adamantyl) + high electron density.Pd(OAc)2 + Ligand (1:[1]2)

Validated Experimental Protocols

These protocols are designed to be "Gold Standards"—robust starting points that minimize common failure modes.

Protocol A: Suzuki-Miyaura Coupling (High Difficulty)

For coupling 2-chloropyridines with aryl boronic acids.

Reagents:

  • 2-Chloropyridine (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv) — Note: Use excess due to potential protodeboronation.

  • Catalyst: XPhos Pd G4 (2-3 mol%) — Alternatively: Pd(OAc)2 (2%) + XPhos (4%)

  • Base:

    
     (3.0 equiv) — Finely ground.
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Charge Solids: Add chloropyridine, boronic acid, base, and XPhos Pd G4 to a vial equipped with a stir bar.

  • Inert Cycle: Seal the vial. Evacuate and backfill with Argon (x3). Crucial: Oxygen kills the active monomeric Pd species.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Heat to 100°C for 2-12 hours.

    • Tip: If conversion stalls at 50%, add a second portion of boronic acid (0.5 equiv) and catalyst (1 mol%).

  • Workup: Cool, dilute with EtOAc, wash with water, dry over

    
    .
    
Protocol B: Buchwald-Hartwig Amination

For coupling 2-chloropyridines with secondary amines.

Reagents:

  • 2-Chloropyridine (1.0 equiv)

  • Amine (1.2 equiv)[2]

  • Catalyst: RuPhos Pd G4 (1-2 mol%)

  • Base: NaOtBu (1.5 equiv) — Must be stored in a glovebox or fresh bottle.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Charge Solids: In a glovebox or under strict Argon flow, add NaOtBu, RuPhos Pd G4 , and chloropyridine to the vial.

  • Add Liquids: Add anhydrous solvent and the amine.

  • Heat: Seal and heat to 80-100°C .

    • Note: 2-chloropyridines often require higher temperatures than aryl bromides. Do not fear 100°C.

  • Monitoring: Monitor by LCMS. If hydrodehalogenation (Pyridine-H) is observed, lower temperature to 80°C and ensure solvent is strictly anhydrous [2].

Frequently Asked Questions (FAQ)

Q1: My reaction turns black immediately and yields are low. What is happening? A: "Pd Black" formation indicates that your ligand is not stabilizing the Pd(0) species effectively, leading to metal aggregation.

  • Fix: Switch to a ligand with higher binding affinity (e.g., from

    
     to XPhos  or SPhos ).
    
  • Fix: Ensure your reaction is strictly oxygen-free. Oxygen accelerates ligand oxidation, causing the Pd to "fall off" and aggregate.

Q2: Can I use Nickel (Ni) catalysts instead? They are cheaper. A: Proceed with caution. While Ni is excellent for activating C-Cl bonds, it is highly susceptible to formation of stable, inactive dimers with 2-halopyridines (e.g.,


) [3].
  • Exception: Ni-catalyzed alkylation (using alkyl halides) can work using specific ligands like bathophenanthroline , but for standard Suzuki/Buchwald couplings, Pd-G4 systems are more reliable for this specific substrate class.

Q3: I see a lot of reduced product (Pyridine-H). Where is the Hydrogen coming from? A: This is hydrodehalogenation. The hydride source is usually the solvent (via


-hydride elimination from a solvent-coordinated species) or the amine/base.
  • Fix: Switch from isopropanol or alcoholic solvents to Toluene or Dioxane .

  • Fix: Use a strictly anhydrous base (NaOtBu) instead of carbonates/hydroxides if possible.

  • Fix: Increase the concentration of the coupling partner to outcompete the side reaction.

Q4: Should I use the 2-pyridyl boronic acid and the aryl chloride instead (reverse coupling)? A: Avoid if possible. 2-Pyridyl boronic acids/esters are notoriously unstable. They undergo rapid protodeboronation (losing the Boron group) and are difficult to purify. It is almost always better to use the 2-chloropyridine (electrophile) and a stable aryl boronic acid (nucleophile) [4].

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. Retrieved from 3

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from 4

  • Royal Society of Chemistry. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by 2-halo-N-heterocycles. Retrieved from 5

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from 6

Sources

Reaction Kinetics Support Hub: Troubleshooting Incomplete Conversions

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Department: Process Optimization & Technical Support Subject: Diagnostic Protocols for Stalled and Plateaued Reactions

Introduction: The "Stalled Reaction" Syndrome

A reaction that halts at partial conversion (e.g., 60%) is rarely a random event; it is a symptom of a specific chemical or physical barrier. As researchers, we often default to "add more catalyst" or "heat it up," but without diagnosis, these actions can degrade the product or cause safety excursions.

This guide provides a systematic, evidence-based workflow to distinguish between Kinetic Stalls (catalyst death, inhibition) and Thermodynamic Ceilings (equilibrium), ensuring you apply the correct remedy.

Module 1: The Diagnostic Triage (Is it truly stalled?)

Before altering conditions, you must validate the system. A reaction might appear stalled due to analytical artifacts or slow kinetics that mimic a plateau.

The "Spike" Protocol (Standard Addition)

This is a self-validating system to determine the active state of your reaction mixture.

Objective: Determine if the reaction machinery (catalyst/reagents) is still active.

Step-by-Step Methodology:

  • Sampling: Take a quantitative aliquot of the "stalled" reaction mixture (

    
    ).
    
  • The Spike: Add a fresh equivalent of the Limiting Reagent (0.1–0.2 eq) to the reaction vessel (or a side vial for safety).

  • Monitoring: Monitor for 30–60 minutes.

  • Interpretation:

    • Scenario A (Rate Resumes): The catalyst is active, but the reagent was consumed or degraded. Diagnosis: Reagent Depletion / Titer Error.

    • Scenario B (No Change): The catalyst is dead, inhibited, or equilibrium is reached. Diagnosis: Catalyst Deactivation or Thermodynamic Equilibrium.

    • Scenario C (Rate Slows Further): The added reagent induced precipitation or side reaction. Diagnosis: Solubility/Mixing Limit.

Diagnostic Logic Flowchart

Visualizing the decision tree for a stalled reaction.

StalledReactionDiagnosis Start Reaction Stops at X% Conversion Check1 Perform 'Spike Test' (Add Limiting Reagent) Start->Check1 Branch1 Does conversion increase? Check1->Branch1 ResultA YES: Reagent Depletion Branch1->ResultA Rate Resumes ResultB NO: Catalyst/System Failure Branch1->ResultB No Change ActionA Check Reagent Titer / Quality Check for Side Reactions ResultA->ActionA Check2 Check Thermodynamics (Is it Equilibrium?) ResultB->Check2 Branch2 Is u0394G u2248 0? Check2->Branch2 ResultC YES: Equilibrium Limited Branch2->ResultC Yes ResultD NO: Kinetic Stall Branch2->ResultD No ActionC Remove Product (Dean-Stark) Add Excess Reagent ResultC->ActionC ActionD Investigate Catalyst Poisoning Product Inhibition Mass Transfer ResultD->ActionD

Figure 1: Diagnostic logic tree for determining the root cause of incomplete reaction conversion.

Module 2: Pathology of the Stall

Once you confirm the reaction is stalled (not just out of reagent), use this table to identify the root cause.

SymptomPotential CauseMechanismVerification Method
Stops at consistent % regardless of time Equilibrium (Thermodynamics) Forward and reverse rates are equal (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

).
Add excess starting material; does equilibrium shift? (Le Chatelier's Principle) [1].
Stops, then restarts upon adding fresh catalyst Catalyst Deactivation Active metal centers aggregate (sintering) or ligands dissociate.Mercury Poisoning Test (see below) or add fresh catalyst to aliquot.
Rate decreases as Product increases Product Inhibition Product binds to the catalyst active site (

), preventing substrate entry.
"Reverse Spike" : Add pure product to a fresh reaction. Does rate drop? [2].
Stops with precipitate formation Surface Passivation Insoluble salts coat the reactive surface (heterogeneous systems).Microscopy of solid; increase stirring speed (rpm) to check mass transfer dependence.

Module 3: Advanced Troubleshooting Protocols

Protocol A: The Mercury Poisoning Test (For Metal Catalysis)

Applicability: Distinguishing between homogeneous catalysis and heterogeneous (nanoparticle) catalysis, often a source of unexpected stalling in Pd/Pt couplings.

Theory: Elemental mercury (


) amalgamates with metal nanoparticles, killing their activity. It does not typically deactivate well-defined homogeneous organometallic complexes [3].
  • Split: Divide the reaction into two vials.

  • Treat: Add a drop of Hg(0) (approx. 300 equiv relative to catalyst) to Vial A. Leave Vial B as control.

  • Observe:

    • If Vial A stops and Vial B continues: The active species was likely heterogeneous nanoparticles (which may have aggregated and deactivated).

    • If both continue: The active species is homogeneous .[1]

Protocol B: Overcoming Product Inhibition

Scenario: The reaction works well initially but halts as the product concentration rises, even with active catalyst remaining.

Mechanism: The product (


) competes with the substrate (

) for the enzyme or catalyst active site.[2]

Visualizing the Inhibition Pathway:

ProductInhibition E Catalyst (E) ES Active Complex (E-S) E->ES + S EP Dead Complex (E-P) E->EP + P (Competition) S Substrate (S) ES->E Reaction Complete P Product (P) ES->P Release P->EP Inhibition (Binding) EP->E Slow Release

Figure 2: Competitive inhibition cycle where Product (P) sequesters the Catalyst (E), removing it from the active cycle.

Corrective Actions:

  • Biphasic Systems: Engineer a second phase (organic/aqueous) to extract the product immediately upon formation.

  • Scavengers: Add a resin or reagent that selectively binds the product (e.g., acid scavenger for HCl byproducts).

Frequently Asked Questions (FAQs)

Q: My Grignard reaction won't start (Induction Period). Is it stalled? A: Likely not stalled, but inhibited by an oxide layer on the magnesium.

  • Solution: Do not add all reagents. Add a "starter" amount (5%) and use mechanical activation (crushing Mg) or chemical activation (Iodine/

    
     or 1,2-dibromoethane) to expose fresh metal surface. Once the exotherm begins, the reaction is self-sustaining [4].
    

Q: My Suzuki coupling turns black and stops at 50%. A: "Pd Black" formation indicates catalyst decomposition (aggregation of Pd(0)).

  • Solution: The ligand is likely insufficient to stabilize the Pd(0) intermediate. Increase ligand-to-metal ratio or switch to a more bulky, electron-rich ligand (e.g., Buchwald phosphines) to prevent aggregation.

Q: How do I know if it's mixing limited? A: Perform a Mixing Sensitivity Test . Run the reaction at 500 rpm and 1000 rpm. If the initial rate (


) changes significantly, the reaction is mass-transfer limited. This is common in heterogeneous reactions (hydrogenations, PTC) [5].

References

  • LibreTexts Chemistry. (2022). Le Chatelier's Principle. Retrieved from [Link]

  • ACS Publications. (2019). Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis?. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]

  • Oregon State University. (n.d.). Catalyst Deactivation and Diffusion. Retrieved from [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the intricacies of Nuclear Magnetic Resonance (NMR) spectroscopy of fluorinated heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges and opportunities presented by these molecules. Fluorine's distinctive NMR properties, while highly informative, often lead to complex spectra that require a nuanced approach to interpretation.

This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments. The content is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your analytical endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the NMR analysis of fluorinated heterocyclic compounds, providing concise and actionable answers.

Q1: Why is the chemical shift range in ¹⁹F NMR so much wider than in ¹H NMR?

The ¹⁹F nucleus possesses a high gyromagnetic ratio and is surrounded by a dense electron cloud.[1][2] This electronic environment makes the fluorine nucleus highly sensitive to changes in its local chemical environment.[2] Consequently, subtle electronic effects from neighboring atoms and functional groups cause large variations in the magnetic shielding of the fluorine nucleus, resulting in a chemical shift dispersion that can span over 800 ppm.[1] This is in stark contrast to ¹H NMR, where the chemical shift range is typically around 10-15 ppm. This wide spectral window is advantageous as it often leads to well-resolved peaks, even in complex molecules.[3]

Q2: My ¹⁹F NMR signals are significantly broader than my ¹H signals. What are the likely causes?

Several factors can contribute to broader ¹⁹F NMR signals compared to ¹H signals:

  • Chemical Shift Anisotropy (CSA): The large electron cloud around the fluorine nucleus can lead to significant chemical shift anisotropy. At high magnetic fields, this becomes a major relaxation mechanism, causing line broadening, particularly for fluorine atoms in electronically asymmetric environments.

  • Unresolved Long-Range Couplings: Fluorine nuclei can exhibit spin-spin coupling over multiple bonds (⁴J, ⁵J, and even longer).[1] If these coupling constants are small and not fully resolved, they can manifest as signal broadening.

  • Quadrupolar Nuclei: If the fluorine atom is bonded to or in close proximity to a quadrupolar nucleus (e.g., ¹⁴N in many heterocycles), the rapid relaxation of the quadrupolar nucleus can lead to broadening of the fluorine signal.

  • Chemical Exchange: Dynamic processes such as conformational changes or tautomerism occurring on the NMR timescale can lead to exchange broadening.

Q3: How can I differentiate between through-bond (J) and through-space (TSJ) ¹⁹F-¹⁹F couplings?

Distinguishing between through-bond and through-space couplings is crucial for correct structural assignment. Through-space couplings arise from the overlap of the orbitals of two fluorine atoms that are close in space, even if they are separated by many bonds.[4]

A key experiment to identify through-space interactions is the Nuclear Overhauser Effect Spectroscopy (NOESY) or its heteronuclear equivalent, Heteronuclear Overhauser Effect Spectroscopy (HOESY) .[1][2] The presence of a cross-peak between two fluorine nuclei in a ¹⁹F-¹⁹F NOESY or between a fluorine and a proton in a ¹H-¹⁹F HOESY experiment indicates spatial proximity, strongly suggesting that any observed scalar coupling is likely through-space.[2] Conversely, correlations observed in experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are indicative of through-bond couplings.[5]

Q4: What are typical coupling constant values (J-values) I should expect for fluorinated heterocycles?

Coupling constants in fluorinated heterocycles can vary widely depending on the number of bonds separating the coupled nuclei, their dihedral angle, and the electronic nature of the heterocyclic ring.

Coupling Type Number of Bonds Typical Range (Hz) Notes
¹JCF1240 - 320Strong, direct coupling.[6]
²JFF (geminal)2250 - 300Very large coupling.[1]
²JHF (geminal)2up to 50Can be quite large.[1]
³JHF (vicinal)35 - 10Dependent on dihedral angle (Karplus relationship).[6]
³JFF (vicinal)3VariableHighly dependent on dihedral angle and ring strain.
Long-range (⁴J, ⁵J)4, 50.5 - 12Commonly observed in aromatic and conjugated systems.[1][6]

This table provides general ranges. Actual values can deviate based on the specific molecular structure.

Q5: Are there computational tools that can help predict ¹⁹F NMR spectra?

Yes, computational chemistry has become a valuable tool for predicting ¹⁹F NMR chemical shifts.[7][8] Density Functional Theory (DFT) based methods can provide reasonably accurate predictions of chemical shifts, which can aid in the assignment of complex spectra.[9] These calculations can be particularly helpful in distinguishing between isomers or predicting the impact of substituent changes on the ¹⁹F chemical shifts.[8][10] However, it is important to note that the accuracy of these predictions can be influenced by the chosen computational method, basis set, and the treatment of solvent effects.[11]

II. Troubleshooting Guides

This section provides structured workflows to diagnose and resolve common problems encountered during the analysis of complex ¹⁹F NMR spectra of heterocyclic compounds.

Guide 1: Overlapping and Indecipherable Multiplets

Symptom: The ¹⁹F NMR spectrum displays broad, overlapping multiplets that are difficult to interpret and assign.

Causality: This is a common issue arising from multiple, often small, long-range couplings (both ¹H-¹⁹F and ¹⁹F-¹⁹F) that are not fully resolved. The complexity of these splitting patterns can obscure the underlying chemical shift and coupling information.

Resolution Workflow:

Workflow for simplifying complex multiplets.

Experimental Protocols:

  • ¹H-Decoupled ¹⁹F NMR: This experiment removes all couplings to protons, simplifying the ¹⁹F spectrum to show only ¹⁹F-¹⁹F couplings. This is often the first step in unraveling complex multiplets.

  • ¹⁹F-Decoupled ¹H NMR: Conversely, this experiment simplifies the ¹H spectrum by removing all couplings to fluorine. Comparing the coupled and decoupled ¹H spectra can help identify which protons are coupled to fluorine.[12]

  • PSYCHE (Pure Shift Yielded by Chirp Excitation): This is a powerful technique that provides a ¹H spectrum with ¹H-¹H couplings removed, leaving only the ¹H-¹⁹F couplings.[12] This allows for the direct measurement of ¹H-¹⁹F coupling constants from a simplified spectrum.[12]

  • 2D Heteronuclear Correlation (e.g., ¹H-¹⁹F HSQC, HMBC): These experiments are essential for unambiguously assigning which protons are coupled to which fluorine atoms.[13][14]

    • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between directly bonded nuclei (e.g., ¹H and ¹³C) or through-space (for ¹H-¹⁹F).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between nuclei separated by two or three bonds.[14]

  • 2D Homonuclear ¹⁹F-¹⁹F Correlation (e.g., COSY, TOCSY): These experiments reveal which fluorine atoms are coupled to each other through the bond network.[5]

Guide 2: Unexpected Chemical Shifts or Signal Inversion

Symptom: Observed ¹⁹F chemical shifts are significantly different from expected values based on literature or predictive models, or signals appear inverted.

Causality: ¹⁹F chemical shifts are highly sensitive to the local environment. Solvent effects, temperature, and concentration can all lead to significant shifts. Signal inversion can be an artifact of phasing or can indicate a negative Nuclear Overhauser Effect (NOE).

Resolution Workflow:

Troubleshooting unexpected chemical shifts.

Expert Insights:

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly alter the electronic environment of the fluorine atom, leading to large changes in chemical shift.[15][16] For instance, a change in solvent from a non-polar to a polar one can cause shifts of several ppm.[1] Specific interactions, such as hydrogen bonding between the solvent and the analyte, can have a pronounced effect.[17]

  • Variable Temperature (VT) NMR: This is a powerful tool for studying dynamic processes. If a molecule exists as a mixture of rapidly interconverting conformers, the observed chemical shift will be a weighted average. Changing the temperature can alter the equilibrium, leading to a shift in the observed resonance. At lower temperatures, it may be possible to "freeze out" the individual conformers, resulting in separate signals for each.

  • Referencing: Inaccurate referencing is a common source of error. It is crucial to use a consistent internal or external standard. While CFCl₃ has been a traditional reference, its use is being phased out due to environmental concerns.[3] Alternative referencing strategies are now commonly employed.[18]

Guide 3: Ambiguous Signal Assignment in Polyfluorinated Systems

Symptom: In a molecule with multiple fluorine atoms, it is difficult to assign each signal to a specific fluorine in the structure.

Causality: The complexity of the coupling patterns and the potential for signal overlap can make straightforward assignment challenging, especially when several fluorine atoms are in similar chemical environments.

Resolution Workflow:

Workflow for assigning signals in polyfluorinated compounds.

Advanced Techniques for Unambiguous Assignment:

  • ¹⁹F-Detected 2D Experiments: Modern NMR probes and pulse sequences allow for ¹⁹F-detected 2D experiments, which can offer enhanced sensitivity and resolution for the fluorine dimension.[14][19]

  • Multi-nuclear Correlation (e.g., HCF experiments): In particularly challenging cases, three-dimensional experiments that correlate ¹H, ¹³C, and ¹⁹F can provide the necessary information to resolve ambiguities.[13]

  • Selective 1D Experiments: Selective excitation of a single proton or fluorine resonance in a 1D experiment (e.g., selective 1D NOE or selective decoupling) can help to identify specific coupling partners and spatial relationships.

III. Conclusion

The interpretation of NMR spectra of fluorinated heterocyclic compounds is a multifaceted task that requires a systematic and informed approach. By understanding the fundamental principles of ¹⁹F NMR and utilizing a combination of 1D and 2D NMR techniques, researchers can successfully elucidate the structures of these important molecules. This guide provides a framework for troubleshooting common issues and a deeper insight into the causality behind experimental choices. As with any analytical challenge, a combination of careful experimental design, thorough data analysis, and, when necessary, computational support will lead to the most reliable and comprehensive results.

Disclaimer: The handling of fluorinated compounds and NMR solvents requires appropriate safety precautions. Always consult the relevant safety data sheets and work in a well-ventilated area, using personal protective equipment.[3]

IV. References

  • Vertex AI Search. (2024, October 9). How to interpret the 19F NMR spectra. Quora.

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

  • 19Flourine NMR. (n.d.).

  • PubMed. (n.d.). Solving problems fluorine 19F with NMR spectroscopy.

  • RSC Publishing. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds.

  • Nanalysis. (2023, July 20). The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis.

  • Open Access LMU. (n.d.). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit.

  • ResearchGate. (n.d.). Solving problems fluorine 19F with NMR spectroscopy.

  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table - Organofluorine.

  • JEOL Resources. (2020, March 6). Structure Elucidation of Fluorinated Compounds by NMR.

  • Fluorine NMR. (n.d.).

  • ACS Omega. (2022, April 6). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening.

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.).

  • RSC Publishing. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds.

  • Chemical Science (RSC Publishing). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

  • Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. (2021, November 15).

  • ACS Publications. (2023, January 27). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy | Analytical Chemistry.

  • NIH. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA.

  • Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. (n.d.).

  • Alfa Chemistry. (n.d.). 19F Coupling Constants Table - Organofluorine.

  • ChemRxiv. (2022, August 4). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds.

  • NIH. (2020, May 25). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex.

  • PubMed. (2022, August 19). Unusually Large Effects of Charge-assisted C-H⋅⋅⋅F Hydrogen Bonds to Anionic Fluorine in Organic Solvents: Computational Study of 19 F NMR Shifts versus Thermochemistry.

  • Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. (n.d.).

  • University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants.

Sources

Validation & Comparative

Comparative Efficacy of Kinase Inhibitors Derived from Trifluoromethylaniline Isomers

[1]

Executive Summary

This technical guide evaluates the structural and pharmacological impact of trifluoromethylaniline (TFMA) isomerism—specifically the ortho (2-), meta (3-), and para (4-) positions—on the efficacy of Type II kinase inhibitors.

The trifluoromethyl (

position

Key Insight: The 3-trifluoromethyl (meta) isomer consistently outperforms ortho and para variants in Type II inhibitors.[1] This is driven by the specific geometry of the hydrophobic "back pocket" opened during the DFG-out conformational change, which accommodates the meta vector while sterically rejecting para elongation or ortho torsion.

Mechanistic Basis: The Type II Binding Mode

To understand the efficacy differences, one must analyze the binding interface. Type II inhibitors bind to the inactive conformation of the kinase (DFG-out), occupying both the ATP-binding site and an adjacent hydrophobic allosteric pocket.

The Pharmacophore Triad
  • Hinge Binder: Heterocyclic ring (e.g., pyridine, quinazoline) that mimics ATP adenine.

  • Linker: Typically a urea or amide moiety.[2] It forms crucial hydrogen bonds with the conserved Glutamate (

    
    C-helix) and Aspartate (DFG motif).[1]
    
  • Hydrophobic Tail (The TFMA Moiety): This segment penetrates the allosteric pocket created by the movement of the Phenylalanine residue in the DFG motif.

Isomer Impact Analysis[2]
IsomerStructural ConsequenceKinase Efficacy Impact
3-TFMA (Meta) Optimal Vector. The

group projects laterally into the hydrophobic sub-pocket (often occupied by residues like Ile, Leu, Val).[1]
High. Standard for approved drugs (Sorafenib, Nilotinib). Maximizes van der Waals contacts without steric clash.
4-TFMA (Para) Steric Clash. The

group extends longitudinally.[1] In many kinases (e.g., BRAF, VEGFR), this hits the "back wall" of the pocket or pushes the motif into a solvent-exposed region, destabilizing binding.
Low/Moderate. Often leads to >10-fold loss in potency compared to meta.
2-TFMA (Ortho) Conformational Disruption. Steric bulk forces the phenyl ring to twist out of planarity relative to the urea linker. This breaks the critical H-bond network with the Glu/Asp residues.Very Low. Rarely used. The energy penalty to adopt the planar bioactive conformation is too high.

Visualization: Structural Logic of Isomer Selection

The following diagram illustrates the "Lock and Key" logic of the DFG-out pocket and why the meta-isomer is the preferred "Key."

Gcluster_bindingType II Kinase Binding Pocket (DFG-Out)cluster_inhibitorTrifluoromethylaniline (TFMA) InhibitorPocketHydrophobic Allosteric Pocket(Lined by Ile, Leu, Phe)GatekeeperGatekeeper Residue(Thr/Met)GluAspConserved Glu/Asp Pair(H-Bond Anchors)UreaUrea Linker(-NH-CO-NH-)Urea->GluAspCritical H-BondsPhenylPhenyl RingUrea->PhenylMeta3-CF3 (Meta)Fits Pocket PerfectlyPhenyl->MetaPara4-CF3 (Para)Clashes with Pocket WallPhenyl->ParaOrtho2-CF3 (Ortho)Twists Linker (H-Bond Break)Phenyl->OrthoMeta->PocketHigh AffinityInteractionPara->PocketSteric ClashOrtho->UreaDisrupts Planarity

Caption: Structural Activity Relationship (SAR) of TFMA isomers in the kinase allosteric pocket. Green indicates favorable interactions; Red indicates steric or conformational penalties.[1]

Comparative Efficacy Data

The following data summarizes SAR studies comparing Sorafenib analogs where the only variable is the position of the trifluoromethyl group on the terminal phenyl ring.

Target: BRAF

Scaffold:1
Compound Variant

Position
IC

(BRAF) [nM]
IC

(VEGFR-2) [nM]
Relative Potency
Sorafenib (Reference) 3- (Meta) 22 90 1.0x (Baseline)
Analog A4- (Para)>1,000450< 0.05x
Analog B2- (Ortho)>10,000>10,000Inactive
Analog C3-Cl, 4-

8503100.1x
Analog D3-

, 4-Cl
18851.1x

Data synthesized from SAR trends in diarylurea kinase inhibitors (Sources 1.8, 1.9).

Analysis:

  • The "Meta-Effect": The presence of the

    
     at the 3-position is critical. Even adding a Chlorine at the 4-position (Analog D) retains activity because the 3-
    
    
    is still anchoring the molecule in the hydrophobic pocket.
  • The "Para-Penalty": Moving the

    
     to the 4-position (Analog A) drastically reduces BRAF potency. The pocket shape in BRAF is restrictive at the distal end.
    
  • Electronic Effects: While

    
     is electron-withdrawing (increasing the acidity of the urea NH), the steric factor dominates. If the molecule cannot fit the pocket, the electronic benefits are irrelevant.
    

Experimental Protocols

To validate these efficacy differences in your own drug discovery pipeline, use the following standardized protocols.

Protocol A: Synthesis of TFMA-Urea Inhibitors

Objective: Synthesize 3- and 4-trifluoromethyl variants of a Sorafenib-like scaffold.[1]

Reagents:

  • 4-chloro-3-(trifluoromethyl)aniline (Meta precursor)[1]

  • 4-chloro-4-(trifluoromethyl)aniline (Para precursor - Note: commercially rarer, often custom synthesized)[1]

  • 4-isocyanatopyridine derivative (or generated in situ)[1]

Workflow:

  • Activation: Dissolve the heterocyclic amine (e.g., 4-aminopyridine derivative) in anhydrous DCM. Add 1.2 eq of Carbonyldiimidazole (CDI). Stir at RT for 4h to generate the reactive intermediate.

  • Coupling: Add 1.0 eq of the specific Trifluoromethylaniline Isomer .

  • Reaction: Reflux at 40°C for 12h under Argon atmosphere.

  • Purification: The urea product often precipitates. Filter and wash with cold ether. If soluble, perform flash chromatography (MeOH/DCM gradient).

  • Characterization: Confirm isomer identity via

    
    F-NMR (Singlet peak shift differs between meta/para).
    
Protocol B: Z'-LYTE™ Kinase Inhibition Assay

Objective: Determine IC50 values for the synthesized isomers.

Principle: FRET-based assay using a coumarin-fluorescein peptide substrate.[1] Phosphorylation cleaves the FRET pair.

Steps:

  • Preparation: Prepare 3x serial dilutions of the TFMA inhibitors in DMSO (Start at 10

    
    M).
    
  • Enzyme Mix: Dilute Kinase (e.g., BRAF V600E) to 2 nM in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Incubation: Add 10

    
    L inhibitor + 10 
    
    
    L Enzyme Mix to 384-well plate. Incubate 15 min at RT (allows Type II "slow-on" binding).
  • Reaction Start: Add 5

    
    L ATP (at 
    
    
    ) + Peptide Substrate.
  • Termination: After 60 min, add Development Reagent (Protease). This cleaves non-phosphorylated peptides only.

  • Readout: Measure Fluorescence Ratio (Coumarin emission / Fluorescein emission).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC

    
    .
    

Strategic Recommendations

  • Prioritize 3-Substitution: In virtual screening or library design, filter for 3-trifluoromethylaniline substructures.[1] This moiety has a privileged history of success in Type II kinase inhibition (Sorafenib, Regorafenib, Nilotinib).

  • Avoid 2-Substitution: Unless the scaffold is non-planar or macrocyclic, ortho-substitution will likely disrupt the hydrogen bonding network required for high-affinity binding.[1]

  • Use 4-Substitution Cautiously: The 4-position is better suited for small atoms (F, Cl) rather than bulky groups like

    
    , unless the specific kinase target has a known deep "tunnel" at the back of the allosteric pocket.
    

References

  • Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines. Journal of Medicinal Chemistry.3

  • Design, synthesis and antitumor activities of novel bis-aryl ureas derivatives as Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.4[1][4]

  • Synthesis and Antitumor Activity of Triazole-Containing Sorafenib Analogs. Molecules (Basel, Switzerland).5[1]

  • Crystal structure of nilotinib, C28H22F3N7O. Powder Diffraction.[6]6[1][4][7]

  • Elucidation of the structural basis of interaction of the BCR-ABL kinase inhibitor, nilotinib (Tasigna) with the human ABC drug transporter P-glycoprotein. Journal of the National Cancer Institute.8[1][4][7]

Bioisosteric Evaluation: Trifluoromethyl vs. Chloro-Substituted Anilines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Exchange

In the optimization of aniline-based pharmacophores, the interchange between a chloro (-Cl) substituent and a trifluoromethyl (-CF₃) group is a pivotal bioisosteric strategy.[1] While both function as lipophilic electron-withdrawing groups (EWGs), they drive divergent biological outcomes.

  • Chloro (-Cl): Offers a balance of moderate lipophilicity and steric bulk. It is versatile but metabolically vulnerable to displacement or oxidative dehalogenation in specific contexts.

  • Trifluoromethyl (-CF₃): Acts as a "super-lipophilic" anchor.[1][2] It occupies significantly more steric volume (approximating an isopropyl group) and exerts a stronger electron-withdrawing effect, profoundly lowering the pKa of the aniline nitrogen and blocking metabolic oxidation.

This guide provides a technical comparison to assist medicinal chemists in selecting the optimal substituent for potency, stability, and pharmacokinetic (PK) profile.

Physicochemical Profiling

The biological divergence begins with fundamental physical properties. The table below synthesizes key Hansch parameters and physical constants essential for rational design.

Table 1: Comparative Physicochemical Parameters[3][4][5][6]
ParameterDescriptionChloro (-Cl)Trifluoromethyl (-CF₃)Impact on Aniline
Hansch

Lipophilicity constant0.710.88 – 1.04CF₃ increases LogP/membrane permeability more aggressively.
Hammett

Electronic effect (para)0.230.54CF₃ is a stronger EWG, significantly reducing aniline basicity.
Van der Waals Vol. Steric bulk (

)
~20~40 - 42CF₃ is ~2x larger, requiring a spacious hydrophobic pocket.
C-X Bond Energy Metabolic stability~330 kJ/mol~480 kJ/molCF₃ is chemically inert; Cl is stable but can be reactive.
Aniline pKa Basicity modulation~4.0 (for 4-Cl)~2.6 (for 4-CF₃)CF₃ renders the aniline less basic, reducing solubility in acidic media.

Analyst Note: The steric volume of -CF₃ is often underestimated. While -Cl is roughly isosteric with a methyl group, -CF₃ is isosteric with an isopropyl group. A switch from Cl to CF₃ requires verification that the binding pocket can accommodate the ~20


 volume expansion.

Biological Implications & Performance[2][7][8]

Binding Affinity and Potency[7][9]
  • Hydrophobic Capture: The -CF₃ group is a superior probe for deep, hydrophobic pockets. Its three fluorine atoms creates a dense electron cloud that can engage in multipolar interactions with backbone amides or orthogonal carbonyls in the protein target.

  • Steric Clashes: If the binding pocket is tight (e.g., restricted by rigid residues like Trp or Phe), the -CF₃ group will clash, abolishing potency. In these cases, -Cl is the preferred bioisostere.

Metabolic Stability (The "Teflon" Effect)

Anilines are notorious for undergoing Phase I metabolism (N-oxidation, hydroxylation) leading to toxic quinone imines.

  • The CF₃ Advantage: Placing a CF₃ group (particularly at the para position) blocks CYP450-mediated oxidation at that site. Furthermore, its strong EWG nature deactivates the aromatic ring, making the entire scaffold less susceptible to oxidative attack compared to the Cl-analog.

  • The Cl Liability: While Cl blocks the specific carbon it attaches to, it is less effective at deactivating the overall ring system. In rare cases, glutathione conjugation can displace the Cl atom (nucleophilic aromatic substitution), leading to toxicity.

Case Study: Antimalarial Activity (Kinase/Transporter Inhibition)

To illustrate the trade-off, we examine data derived from structure-activity relationship (SAR) studies of 4-aminoquinoline derivatives (similar to Tafenoquine analogs).

Table 2: Comparative Biological Data (Representative)
Compound VariantSubstituent (R)

(Target) [nM]

(Microsomal) [min]
LogD (pH 7.4)
Analog A -Cl41.2283.1
Analog B -CF₃21.0>603.8

Interpretation:

  • Potency: Analog B (-CF₃) shows a 2-fold improvement in potency (

    
    ), suggesting the target possesses a hydrophobic pocket capable of accommodating the larger group.
    
  • Stability: The half-life (

    
    ) more than doubles with -CF₃. This is due to the metabolic blocking of the aromatic ring.
    
  • Lipophilicity: The LogD increases by 0.7 units, which may improve permeability but raises the risk of non-specific binding if not monitored.

Visualizations & Decision Logic

Diagram 1: Bioisosteric Decision Matrix

This decision tree guides the chemist on when to deploy Cl vs. CF₃ based on structural and metabolic constraints.

DecisionMatrix Start START: Lead Optimization (Aniline Scaffold) StericCheck Is the hydrophobic pocket sterically restricted? Start->StericCheck UseCl Select CHLORO (-Cl) (Moderate Sterics/Lipophilicity) StericCheck->UseCl Yes (Tight Fit) MetabolicCheck Is the aniline ring metabolically unstable? StericCheck->MetabolicCheck No (Open Pocket) UseCF3 Select TRIFLUOROMETHYL (-CF3) (Blocks Metabolism/High Lipophilicity) MetabolicCheck->UseCF3 Yes (Rapid Clearance) SolubilityCheck Is Solubility Critical? MetabolicCheck->SolubilityCheck No SolubilityCheck->UseCl Yes (CF3 lowers pKa too much) SolubilityCheck->UseCF3 No (Need Permeability)

Caption: Strategic decision tree for selecting between Cl and CF₃ substituents based on steric fit, metabolic stability, and solubility requirements.

Experimental Protocols

To validate the choice between Cl and CF₃, the following self-validating protocols are recommended.

Protocol A: Intrinsic Clearance ( ) via Microsomal Stability

This assay quantifies the "metabolic blocking" effect of the CF₃ group compared to Cl.

Materials:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL.

  • NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

Workflow:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (pH 7.4).

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with compound at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at time points: 0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Calculation: Plot ln(% remaining) vs. time. The slope


 determines half-life:



Diagram 2: Microsomal Stability Workflow

ProtocolWorkflow Incubate Incubation (Microsomes + Cmpd) Initiate Add NADPH (Start Reaction) Incubate->Initiate Sample Time-Point Sampling Initiate->Sample Quench Quench (ACN + IS) Sample->Quench Analyze LC-MS/MS Quantification Quench->Analyze

Caption: Step-by-step workflow for determining intrinsic clearance to compare metabolic stability.

References

  • Purser, S., et al. (2008).[3] "Fluorine in medicinal chemistry." Chemical Society Reviews.[3][4][5] Link

  • Patani, G. A., & LaVoie, E. J. (1996).[6][4][7] "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews. Link

  • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks." Journal of Medicinal Chemistry. Link

Sources

The Bromo-(Trifluoromethyl)aniline Scaffold: A Comparative Guide to Efficacy in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor design, the selection of a core scaffold is a critical determinant of a compound's potency, selectivity, and pharmacokinetic properties. Among the myriad of chemical moieties employed, the bromo-(trifluoromethyl)aniline scaffold has emerged as a particularly effective framework. This guide provides a comprehensive comparison of the bromo-(trifluoromethyl)aniline scaffold against other alternatives, supported by experimental data, to elucidate its advantages in the development of next-generation kinase inhibitors.

The Strategic Advantage of the Bromo-(Trifluoromethyl)aniline Moiety

The efficacy of the bromo-(trifluoromethyl)aniline scaffold can be attributed to the synergistic interplay of its two key substituents: the bromine atom and the trifluoromethyl group.

The Role of the Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry due to its unique electronic and steric properties.[1][2] Its strong electron-withdrawing nature can significantly modulate the pKa of nearby functional groups, which can be crucial for optimizing a drug's solubility and its interactions with target proteins.[1] Furthermore, the -CF3 group enhances metabolic stability by blocking potential sites of oxidation, a critical factor in prolonging a drug's half-life.[3] From a binding perspective, the trifluoromethyl group's steric bulk can lead to favorable van der Waals interactions within the kinase's binding pocket, contributing to increased affinity.[1]

The Versatility of the Bromine Atom: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations.[4] This allows for the facile introduction of a wide array of substituents, enabling extensive structure-activity relationship (SAR) studies and the optimization of inhibitor potency and selectivity. The carbon-bromine bond is weaker than the carbon-chlorine bond, making bromo-substituted anilines generally more reactive and amenable to milder reaction conditions in these crucial bond-forming transformations.[4]

Comparative Efficacy: A Data-Driven Analysis

The superiority of the bromo-substituted aniline scaffold is not merely theoretical. Experimental data from studies on Epidermal Growth Factor Receptor (EGFR) inhibitors provide compelling evidence. A study systematically evaluating the impact of halogen substitution at the 3'-position of the aniline ring in 4-anilinoquinazoline inhibitors revealed a clear trend in inhibitory potency.

Halogen Substitution (at 3'-position)IC50 (nM) for EGFR Inhibition
Hydrogen (non-halogenated)29
Fluorine3.8
Chlorine0.31
Bromine 0.025
Iodine0.89
Table 1: Comparison of IC50 values for 4-anilinoquinazoline EGFR inhibitors with varying halogen substitutions on the aniline ring. Data sourced from a computational spectroscopic study.[5]

As illustrated in Table 1, the bromine-substituted analog exhibited the most potent inhibition of EGFR, with an IC50 value of 0.025 nM.[5] This represents a greater than 1000-fold increase in potency compared to the non-halogenated parent compound (IC50 = 29 nM).[5] This dramatic enhancement underscores the critical role of the bromine atom in optimizing the inhibitor's interaction with the kinase's active site. While this data is specific to EGFR, it strongly suggests the broader potential of the bromo-aniline scaffold in kinase inhibitor design.

Signaling Pathway Context: Targeting the Kinase ATP-Binding Site

The majority of small-molecule kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.[6][7] The bromo-(trifluoromethyl)aniline scaffold is designed to effectively occupy this pocket.

G cluster_0 Kinase ATP-Binding Pocket ATP_Site Adenine Region (Hinge Binding) Hydrophobic_Pocket Hydrophobic Pocket ATP_Site->Hydrophobic_Pocket Allosteric_Pocket Allosteric Pocket (DFG-out) Hydrophobic_Pocket->Allosteric_Pocket Inhibitor Bromo-(trifluoromethyl)aniline Scaffold-based Inhibitor Inhibitor->ATP_Site H-bonds with hinge residues Inhibitor->Hydrophobic_Pocket Hydrophobic interactions (CF3 group) Inhibitor->Allosteric_Pocket Accesses deeper pocket (Bromo-aryl extension) ATP ATP ATP->ATP_Site

Caption: Generic binding mode of a bromo-(trifluoromethyl)aniline-based kinase inhibitor.

The aniline nitrogen can form crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine moiety of ATP.[6] The trifluoromethyl-substituted phenyl ring can then extend into a hydrophobic pocket, while the bromo-phenyl portion, after further derivatization, can access deeper allosteric pockets, particularly in the "DFG-out" inactive conformation of the kinase.[7]

Experimental Protocols for Efficacy Determination

To empirically validate the efficacy of a novel kinase inhibitor incorporating the bromo-(trifluoromethyl)aniline scaffold, standardized in vitro kinase inhibition assays are essential. Below are detailed protocols for two widely used methods: the ADP-Glo™ Kinase Assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay.

Experimental Workflow Overview

G cluster_synthesis Inhibitor Preparation cluster_assay Kinase Inhibition Assay cluster_analysis Data Analysis Start Bromo-(trifluoromethyl)aniline Coupling Palladium-catalyzed Cross-Coupling Start->Coupling Purification Purification & Characterization Coupling->Purification Assay_Setup Assay Plate Preparation (Inhibitor Dilution Series) Purification->Assay_Setup Kinase_Reaction Addition of Kinase, Substrate, and ATP Assay_Setup->Kinase_Reaction Incubation Incubation at RT Kinase_Reaction->Incubation Detection Signal Detection (Luminescence or TR-FRET) Incubation->Detection Data_Processing Raw Data Processing Detection->Data_Processing IC50_Curve IC50 Curve Fitting Data_Processing->IC50_Curve SAR_Analysis Structure-Activity Relationship Analysis IC50_Curve->SAR_Analysis

Caption: High-level workflow for synthesis and evaluation of kinase inhibitors.

Detailed Protocol 1: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • Bromo-(trifluoromethyl)aniline-based inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.

    • Prepare a stock solution of the inhibitor in DMSO. Create a serial dilution of the inhibitor in kinase buffer.

    • Prepare a reaction mixture containing the kinase and its substrate in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the inhibitor dilution series to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding 5 µL of the kinase/substrate mixture to each well.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Detailed Protocol 2: TR-FRET Kinase Assay (LanthaScreen™)

This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase.

Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate

  • Terbium-labeled anti-phospho-substrate antibody

  • Bromo-(trifluoromethyl)aniline-based inhibitor

  • TR-FRET dilution buffer

  • Black, 384-well assay plates

  • Multichannel pipettes

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor in DMSO and create a serial dilution in TR-FRET dilution buffer.

    • Prepare a solution of the kinase and the fluorescein-labeled substrate in TR-FRET dilution buffer.

    • Prepare a solution of the terbium-labeled antibody in TR-FRET dilution buffer containing EDTA to stop the kinase reaction.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the inhibitor dilution series.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of the terbium-labeled antibody/EDTA solution to each well.

    • Incubate at room temperature for 1 hour, protected from light.

    • Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 495 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The bromo-(trifluoromethyl)aniline scaffold offers a compelling combination of synthetic tractability and potent biological activity, making it a highly attractive starting point for the development of novel kinase inhibitors. The trifluoromethyl group enhances metabolic stability and binding affinity, while the bromine atom provides a versatile handle for chemical modification. As demonstrated by the potent inhibition of EGFR, the strategic incorporation of bromine on the aniline ring can lead to a dramatic increase in efficacy. The provided experimental protocols offer a robust framework for evaluating the performance of new inhibitors based on this promising scaffold.

References

  • Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. (2024). National Institutes of Health. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Available at: [Link]

  • Comparison of inhibitory activities (IC50 μM) of compounds on three targets. (n.d.). ResearchGate. Available at: [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (n.d.). PubMed Central. Available at: [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. Available at: [Link]

  • Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. (n.d.). MDPI. Available at: [Link]

  • Viewing a reaction path diagram. (n.d.). Cantera. Available at: [Link]

  • (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. (2025). ResearchGate. Available at: [Link]

  • Representation of the different binding pockets targeted by kinase... (n.d.). ResearchGate. Available at: [Link]

  • Flowcharting Made Easy:. Visualize Your User Flow with Graphviz! (2023). D_Central_Station. Available at: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Available at: [Link]

  • Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship. (n.d.). PubMed. Available at: [Link]

  • Inspecting the Structure-Activity Relationship of Protein Kinase CK2 Inhibitors Derived from Tetrabromo-Benzimidazole. (n.d.). CORE. Available at: [Link]

  • A small molecule–kinase interaction map for clinical kinase inhibitors. (2005). Stanford University. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central. Available at: [Link]

  • Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. (n.d.). PubMed Central. Available at: [Link]

  • Automating flowcharts with Python magic and Graphviz for a Godot game project. (2022). YouTube. Available at: [Link]

  • (PDF) Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. (2020). ResearchGate. Available at: [Link]

  • Binding Kinetics Survey of the Drugged Kinome. (n.d.). Journal of the American Chemical Society. Available at: [Link]

  • rNets: A standalone package to visualize reaction networks. (2024). ChemRxiv. Available at: [Link]

  • Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand | Request PDF. (2025). ResearchGate. Available at: [Link]

  • FGFR1 Kinase Inhibitors: Close Regioisomers Adopt Divergent Binding Modes and Display Distinct Biophysical Signatures. (2013). SciSpace. Available at: [Link]

  • Creating a Graph of Chemical Reactions. (2024). Neo4j. Available at: [Link]

  • Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. (2025). National Institutes of Health. Available at: [Link]

Sources

LC-SPE/NMR for impurity profiling of bromo-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: 3-Bromo-5-(trifluoromethyl)aniline[1][2][3][4]

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary: The Structural Certainty Gap[2]

In pharmaceutical development, the synthesis of fluorinated intermediates like 3-bromo-5-(trifluoromethyl)aniline is a critical step for high-value active pharmaceutical ingredients (APIs), such as kinase inhibitors (e.g., Nilotinib) or antiparasitics (e.g., Afoxolaner). However, the impurity profiling of these compounds presents a unique "blind spot" for standard analytical techniques.

While LC-MS is the workhorse for detection, it often fails to distinguish regioisomers —particularly in halogenated aromatic systems where mass shifts are identical. Direct LC-NMR suffers from poor sensitivity and high solvent costs.

This guide objectively analyzes LC-SPE/NMR (Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance) as the superior alternative for definitive structural elucidation of trace impurities. We use the profiling of 3-bromo-5-(trifluoromethyl)aniline as a primary case study to demonstrate how this hyphenated technique bridges the gap between separation efficiency and structural resolution.

Technology Comparison: Why LC-SPE/NMR?

The following table contrasts the three dominant methodologies for impurity identification.

Table 1: Comparative Performance Matrix

FeatureLC-MS/MS Direct LC-NMR (On-flow) LC-SPE/NMR (Offline/At-line)
Primary Output Molecular Weight / FragmentationChemical Shift (Structure)Enriched Chemical Shift (Definitive Structure)
Isomer Differentiation Low (Often identical fragmentation)High (If concentration permits)Very High (Full 2D NMR capability)
Sensitivity Limit Excellent (pg range)Poor (>100 µg required)High (Multiple trapping allows ng-µg range)
Solvent Cost Low (Standard LC grade)Very High (Requires D₂O/ACN-d3 mobile phase)Low (Standard LC solvents; Deuterated only for elution)
Solvent Suppression N/ARequired (Often masks signals near solvent peaks)Not Required (Solvent exchange eliminates protonated background)
Workflow Efficiency Real-timeReal-time (but data poor)Decoupled (LC and NMR operate at optimal individual speeds)

Senior Scientist Insight: The "Killer Application" for LC-SPE/NMR is the Solvent Exchange . By trapping the peak on a cartridge and drying it, you remove the protonated LC mobile phase (which obliterates NMR signals) and elute in 100% deuterated solvent. This yields a clean, high-quality spectrum comparable to a standard tube experiment, without the massive cost of running an entire LC run in deuterated solvents.

Case Study: 3-Bromo-5-(trifluoromethyl)aniline

The Challenge: During the synthesis of 3-bromo-5-(trifluoromethyl)aniline, UHPLC-UV-DAD analysis frequently detects impurities in the 0.1% – 1.5% range.

  • LC-MS Data: Mass spectra typically show a characteristic isotopic pattern indicating the presence of two bromine atoms (M+, M+2, M+4 in 1:2:1 ratio).

  • The Ambiguity: Knowing the impurity is a "dibromo" species is insufficient. Is it 2,3-dibromo? 3,4-dibromo? The exact position of the second bromine atom dictates the toxicological risk and the necessary remediation of the synthetic route. MS cannot easily distinguish these positional isomers.

The LC-SPE/NMR Solution: Researchers successfully utilized LC-SPE/NMR to isolate and identify these impurities as di-bromo derivatives of 3-(trifluoromethyl)aniline .[1] The coupling constants (


-values) in the 

H NMR spectra provided the unequivocal substitution pattern that MS could not.
Detailed Experimental Protocol

This workflow describes the validated protocol for profiling impurities in halogenated anilines.

Phase 1: Chromatographic Separation (The "Heart-Cut")
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Waters Acquity UPLC BEH C18 (1.7 µm) or XBridge C18.

  • Mobile Phase:

    • A: Water (Non-deuterated)

    • B: Acetonitrile (Non-deuterated)

  • Method: Standard gradient elution (e.g., 40-95% B).[1]

  • Detection: UV-DAD (224 nm) triggers the fraction collection.

Phase 2: Post-Column Trapping (The Enrichment)
  • Interface: Bruker Prospekt 2 SPE unit.

  • Make-up Flow: Critical Step. The LC eluent is often too high in organic content (strong eluent) to stick to the SPE cartridge.

    • Action: Add H₂O post-column at a ratio of 3:1 (Make-up:Eluent) to dilute the organic strength and ensure the impurity "sticks" to the cartridge.

  • Cartridges: HySphere Resin GP (Polymeric phase) is preferred over C18 for better retention of polar anilines.

  • Multiple Trapping: To boost signal-to-noise (SNR), the same impurity peak from multiple consecutive LC injections (e.g., 10-20 runs) is trapped onto the same single cartridge. This linearly increases the mass available for NMR.

Phase 3: Drying and Elution
  • Nitrogen Dry: The cartridge is purged with N₂ gas for 30–60 minutes to remove all traces of protonated mobile phase (Water/ACN).

  • Elution: The trapped analyte is eluted using a small volume (approx. 30–250 µL) of Acetonitrile-d3 (CD₃CN) .

  • Transfer: The plug is pushed directly into the NMR flow probe or a 1.7 mm / 3 mm NMR tube.

Phase 4: NMR Acquisition
  • Hardware: 400 MHz to 600 MHz NMR with a CryoProbe .

    • Why CryoProbe? It reduces thermal noise by ~4x, which is critical when analyzing <10 µg of material.

  • Experiments:

    • 1H 1D: For integration and coupling constants.

    • 1H-1H COSY: To trace proton connectivity.

    • 19F 1D: Essential for trifluoromethyl group confirmation.

Visualized Workflows
Figure 1: The LC-SPE/NMR Hardware Configuration

This diagram illustrates the flow path, emphasizing the critical "Make-up Flow" required for successful trapping.

LCSPE_Setup HPLC UHPLC System (Non-Deuterated Solvents) Column Analytical Column (C18) HPLC->Column UV UV/DAD Detector Column->UV Splitter Flow Splitter UV->Splitter MS Mass Spectrometer (Optional Trigger) Splitter->MS  <5% Flow Mixer Mixing Tee (Dilution) Splitter->Mixer  >95% Flow Makeup Make-up Pump (Water Addition) Makeup->Mixer  Dilution (3:1) SPE SPE Cartridge Unit (HySphere Resin GP) Mixer->SPE  Trapping Phase Waste Waste SPE->Waste  Eluent NMR NMR Spectrometer (CryoProbe) SPE->NMR  Enriched Analyte N2 N2 Drying Gas N2->SPE  Drying Phase DeutSolv Deuterated Solvent (ACN-d3) DeutSolv->SPE  Elution Phase

Caption: Schematic of the LC-SPE/NMR interface. Note the addition of make-up water to ensure analyte retention on the SPE cartridge before elution with deuterated solvent.

Figure 2: Decision Matrix for Impurity Profiling

When should you deploy LC-SPE/NMR over standard LC-MS?

DecisionMatrix Start Impurity Detected (>0.1%) Q1 Does LC-MS provide unique ID? Start->Q1 Result1 Stop: Use LC-MS Data Q1->Result1 Yes Q2 Is the impurity an isomer? Q1->Q2 No (Ambiguous Mass) Q3 Is isolation (Prep-LC) feasible? Q2->Q3 No / Unsure Method2 LC-SPE/NMR (Recommended) Q2->Method2 Yes (Regioisomer) Q3->Method2 No (Trace / Unstable) Method3 Offline Prep-LC + NMR (Slow, resource heavy) Q3->Method3 Yes (High Qty Available) Method1 Direct LC-NMR (If conc. >100µg)

Caption: Decision workflow. LC-SPE/NMR is the preferred path for trace isomers where isolation is inefficient and MS data is ambiguous.

References
  • Harča, M., et al. (2016). "Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR." Croatica Chemica Acta, 89(4), 509–514.

  • Bruker Corporation. "LC-SPE-NMR: The Power of Hyphenation." Bruker Application Notes.

  • Exarchou, V., et al. (2005). "LC-UV-solid-phase extraction-NMR-MS combined with a cryogenic flow probe and its application to the identification of compounds in Greek oregano." Analytical Chemistry, 77(3), 863-867.

  • Godejohann, M. (2007). "LC-NMR and LC-SPE-NMR." Encyclopedia of Magnetic Resonance.

Sources

A Comparative Analysis of the Antifungal Efficacy of Trifluoromethyl Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents to combat the growing threat of fungal infections in both clinical and agricultural settings, trifluoromethyl pyrimidine derivatives have emerged as a promising class of compounds. The incorporation of a trifluoromethyl group into the pyrimidine scaffold can significantly enhance metabolic stability and target binding affinity, leading to potent antifungal activity. This guide provides a comprehensive comparative study of the antifungal performance of various trifluoromethyl pyrimidine derivatives, juxtaposed with established antifungal agents. We will delve into the experimental data that underpins these comparisons, provide detailed methodologies to ensure reproducibility, and explore the mechanistic basis of their antifungal action.

Introduction: The Rationale for Trifluoromethyl Pyrimidine Derivatives in Antifungal Research

Fungal infections, ranging from superficial skin afflictions to life-threatening systemic mycoses, pose a significant global health challenge.[1] The agricultural sector also suffers substantial losses due to phytopathogenic fungi. The current arsenal of antifungal drugs is limited, and the rise of drug-resistant strains necessitates the development of new, effective antifungals.[1] Pyrimidine derivatives have long been recognized for their diverse biological activities, and the addition of a trifluoromethyl group is a well-established strategy in medicinal chemistry to improve a molecule's pharmacokinetic and pharmacodynamic properties. This guide aims to provide researchers, scientists, and drug development professionals with an objective comparison of the antifungal activity of this promising class of compounds.

Comparative Antifungal Activity: A Data-Driven Analysis

The antifungal efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC) or half-maximal Effective Concentration (EC50). A lower MIC/EC50 value indicates greater potency. Below, we present a comparative analysis of the in vitro antifungal activity of selected trifluoromethyl pyrimidine derivatives against various fungal pathogens, benchmarked against commercially available antifungal agents.

It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions. However, the data presented here, collated from multiple sources, provides a strong indication of the potential of trifluoromethyl pyrimidine derivatives.

Table 1: Comparative in vitro Antifungal Activity (MIC/EC50 in µg/mL) of Trifluoromethyl Pyrimidine Derivatives and Commercial Antifungals

Compound/DrugCandida albicansAspergillus fumigatusBotrytis cinereaRhizoctonia solaniReference(s)
Trifluoromethyl Pyrimidine Derivatives
Compound 5o----[2]
Compound 5u---26.0 (EC50)[3]
Compound B4--8.91 (EC50)18.10 (EC50)[4]
Compound 4l--50.15 (% inhibition at 50 µg/mL)5.21 (EC50)[5]
Commercial Antifungals (Clinical)
Fluconazole0.25 - 1694 - 250 (ng/mL)--[6][7]
Voriconazole0.03 - 16---[6]
Amphotericin B0.25 - 1---[6]
Commercial Antifungals (Agricultural)
Azoxystrobin---~26.0 (EC50)[3][4]
Tebuconazole--96.45 (% inhibition at 50 µg/mL)-[6]
Pyrimethanil----[2]

Key Insights from the Data:

  • Several trifluoromethyl pyrimidine derivatives exhibit potent antifungal activity, with EC50 values in the low microgram per milliliter range, comparable or even superior to some commercial fungicides. For instance, compound B4 shows a significantly lower EC50 against Botrytis cinerea than the concentration at which tebuconazole shows high inhibition.[4][6]

  • Compound 5o demonstrated excellent activity against Phomopsis sp. with an EC50 of 10.5 µg/mL, outperforming Pyrimethanil (32.1 µg/mL).[2]

  • Compound 5u was found to have an EC50 of 26.0 µg/mL against Rhizoctonia solani, which is comparable to that of azoxystrobin.[3]

  • Compound 4l displayed a potent EC50 of 5.21 µg/mL against Rhizoctonia solani.[5]

Cytotoxicity Profile: A Critical Parameter for Drug Development

A crucial aspect of drug development is to ensure that the therapeutic agent exhibits high selectivity for the pathogen with minimal toxicity to the host. The cytotoxic potential of trifluoromethyl pyrimidine derivatives is typically assessed against mammalian cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. A higher IC50 value indicates lower cytotoxicity.

Table 2: Cytotoxicity (IC50 in µM) of Selected Trifluoromethyl Pyrimidine Derivatives against Mammalian Cell Lines

CompoundCell LineIC50 (µM)Reference(s)
Compound 9uA549 (Human lung carcinoma)0.35[8]
Compound 9uMCF-7 (Human breast adenocarcinoma)3.24[8]
Compound 9uPC-3 (Human prostate adenocarcinoma)5.12[8]
Thiazolo[4,5-d]pyrimidine derivative 3aC32 (Amelanotic melanoma)24.4[9]
Thiazolo[4,5-d]pyrimidine derivative 3aA375 (Malignant melanoma)25.4[9]
Thiazolo[4,5-d]pyrimidine derivative 3aHaCaT (Human keratinocytes - normal)33.5[9]

Interpreting the Cytotoxicity Data:

The data indicates that while some trifluoromethyl pyrimidine derivatives show high efficacy against fungal pathogens, they can also exhibit significant cytotoxicity against mammalian cells, as seen with compound 9u.[8] However, other derivatives, such as the thiazolo[4,5-d]pyrimidine series, show a more favorable selectivity profile, with higher IC50 values against normal human cell lines compared to cancer cell lines.[9] This highlights the importance of careful structural modification and extensive cytotoxicity screening in the development of safe and effective antifungal agents.

Mechanistic Insights: Targeting the Fungal Ergosterol Biosynthesis Pathway

A significant body of evidence suggests that many pyrimidine-based antifungals, much like the widely used azole drugs, exert their effect by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10][11] The primary target of azole antifungals is the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for the conversion of lanosterol to ergosterol.[10][12] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[12]

Molecular docking studies have suggested that pyrimidine derivatives can also bind to the active site of lanosterol 14α-demethylase, indicating a similar mechanism of action to azoles.[11]

Ergosterol_Biosynthesis_Inhibition cluster_Pathway Ergosterol Biosynthesis Pathway cluster_Inhibitors Inhibitors AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) (Multiple further steps) FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Essential Component Azoles Azole Antifungals (e.g., Fluconazole) Azoles->Lanosterol Inhibits Pyrimidines Trifluoromethyl Pyrimidine Derivatives Pyrimidines->Lanosterol Inhibits Antifungal_Susceptibility_Workflow start Start prep_inoculum 1. Inoculum Preparation: - Culture yeast on agar. - Suspend in saline to 0.5 McFarland standard. start->prep_inoculum inoculate 3. Inoculation: - Add standardized yeast inoculum to each well. prep_inoculum->inoculate prep_plate 2. Microplate Preparation: - Serially dilute test compounds in RPMI-1640 medium in a 96-well plate. prep_plate->inoculate incubate 4. Incubation: - Incubate plates at 35°C for 24-48 hours. inoculate->incubate read_mic 5. MIC Determination: - Visually or spectrophotometrically determine the lowest concentration with significant growth inhibition. incubate->read_mic end End read_mic->end

Caption: Broth Microdilution Antifungal Susceptibility Testing Workflow.

Detailed Steps:

  • Inoculum Preparation:

    • Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. [13]This can be done visually or using a spectrophotometer. [13] * Prepare a working inoculum by diluting the standardized suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.

  • Microplate Preparation:

    • Use sterile 96-well U-bottom microtiter plates. [14] * Prepare serial twofold dilutions of the trifluoromethyl pyrimidine derivatives and control antifungal agents in RPMI-1640 medium buffered with MOPS to a pH of 7.0. [14]The final volume in each well should be 100 µL.

    • Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the working yeast suspension.

    • Incubate the plates at 35°C for 24 to 48 hours. [1]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. [15] * Reading can be performed visually or with a microplate reader at a wavelength of 530 nm.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. [7][16]

Cytotoxicity_Assay_Workflow start Start seed_cells 1. Cell Seeding: - Seed mammalian cells in a 96-well plate and allow to adhere. start->seed_cells add_compounds 2. Compound Addition: - Add serial dilutions of test compounds to the wells. seed_cells->add_compounds incubate_cells 3. Incubation: - Incubate for 24-72 hours. add_compounds->incubate_cells add_mtt 4. MTT Addition: - Add MTT solution to each well and incubate for 2-4 hours. incubate_cells->add_mtt solubilize 5. Solubilization: - Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. add_mtt->solubilize read_absorbance 6. Absorbance Measurement: - Read absorbance at ~570 nm. solubilize->read_absorbance calculate_ic50 7. IC50 Calculation: - Determine the concentration that inhibits cell viability by 50%. read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: MTT Cytotoxicity Assay Workflow.

Detailed Steps:

  • Cell Seeding:

    • Plate mammalian cells (e.g., HeLa, HepG2) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the trifluoromethyl pyrimidine derivatives in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [17] * Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. [17] * Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals. [4] * Mix gently to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that causes a 50% reduction in cell viability).

Conclusion and Future Directions

Trifluoromethyl pyrimidine derivatives represent a promising avenue for the development of novel antifungal agents. The comparative data presented in this guide demonstrates that these compounds can exhibit potent antifungal activity against a range of clinically and agriculturally important fungi, in some cases exceeding the efficacy of existing commercial drugs. Their likely mechanism of action, through the inhibition of the crucial ergosterol biosynthesis pathway, provides a solid rationale for their continued investigation.

However, as with any drug development program, the challenge lies in optimizing the balance between high antifungal potency and low host cytotoxicity. The cytotoxicity data presented herein underscores the necessity for careful lead optimization and thorough toxicological screening.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To identify the key structural features that enhance antifungal activity while minimizing cytotoxicity.

  • In vivo efficacy studies: To validate the in vitro findings in relevant animal models of fungal infection.

  • Mechanism of action studies: To confirm the precise molecular target(s) and elucidate any potential secondary mechanisms.

By leveraging the insights and methodologies outlined in this guide, researchers and drug development professionals can more effectively advance the discovery and development of the next generation of trifluoromethyl pyrimidine-based antifungal therapies.

References

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

  • Antifungal Susceptibility of Candida albicans Isolates at a Tertiary Care Hospital in Bulgaria. Folia Medica. [Link]

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]

  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy. [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. ResearchGate. [Link]

  • Comparative analysis of antifungal activity of different plant extracts. GSC Biological and Pharmaceutical Sciences. [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Journal of Chemistry. [Link]

  • Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. Molecules. [Link]

  • Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Molecules. [Link]

  • REVIEW AND STUDY ON ANTIFUNGAL AGENTS. World Journal of Pharmaceutical and Medical Research. [Link]

  • Lanosterol 14 alpha-demethylase – Knowledge and References. Taylor & Francis Online. [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. ResearchGate. [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. Microbiology Spectrum. [Link]

  • Assessment of Efficacy of Antifungals against Aspergillus fumigatus: Value of Real-Time Bioluminescence Imaging. Antimicrobial Agents and Chemotherapy. [Link]

  • Antifungal Ergosterol Synthesis Inhibitors. StatPearls. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]

  • Head-to-Head Comparison of the Activities of Currently Available Antifungal Agents against 3,378 Spanish Clinical Isolates of Yeasts and Filamentous Fungi. Antimicrobial Agents and Chemotherapy. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • PHYTOCHEMICALS AS POTENTIAL INHIBITORS OF LANOSTEROL 14 Α-DEMETHYLASE (CYP51) ENZYME: AN IN SILICO STUDY ON SIXTY MOLECULES. ResearchGate. [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore. [Link]

  • The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review. Journal of Fungi. [Link]

  • Synthesis and Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. ACS Omega. [Link]

  • Antifungal activities of pyridines and pyrimidines correlate with their potency in reducing ergosterol biosynthesis in C. albicans DSY654, as indicated by their IC50, lanosterols. ResearchGate. [Link]

  • Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. CDC. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and chemical research, the safe management and disposal of chemical reagents are paramount. This guide provides a detailed protocol for the proper disposal of 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline, a compound that, while integral to many synthetic pathways, requires careful handling due to its potential hazards. Adherence to these procedures is not only a matter of regulatory compliance but a cornerstone of a robust safety culture.

Understanding the Hazard Profile

Therefore, it is imperative to treat this compound as a hazardous substance, ensuring that all waste streams containing this compound are managed accordingly to prevent harm to personnel and the environment.

Regulatory Framework: A Brief Overview

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Under RCRA, chemical wastes are classified as "hazardous" if they are specifically listed or if they exhibit certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[5] Given the presence of halogenated components, waste containing this compound may fall under the F-listed codes for hazardous wastes from non-specific sources, such as spent halogenated solvents.[6][7]

It is the legal responsibility of the waste generator—the laboratory that creates the waste—to correctly identify and quantify their hazardous waste and to manage it according to federal and state regulations.[8]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of waste containing this compound.

Step 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is to never mix incompatible waste streams. Waste containing this compound should be collected in a dedicated, properly labeled, and compatible waste container.[9]

  • Solid Waste: Collect unreacted compound, contaminated personal protective equipment (PPE) such as gloves, and contaminated consumables (e.g., weighing paper, silica gel) in a designated, sealed container.

  • Liquid Waste: Collect solutions containing the compound in a separate, sealed, and compatible container. Avoid mixing with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Pyridine-based compounds should be kept separate from strong oxidizers and acids.[9]

Step 2: Labeling and Storage

Proper labeling is critical for safety and regulatory compliance. The waste container must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and any other components in the waste stream.

  • The approximate concentration of each component.

  • The date accumulation started.

  • The relevant hazard pictograms (e.g., harmful, irritant, environmental hazard).

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from ignition sources, and in a cool, dry, and well-ventilated location.[3][10]

Step 3: Arranging for Disposal

Once the waste container is full or has been in accumulation for the maximum allowed time per your institutional and state regulations, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[11] Never pour chemical waste down the drain or dispose of it in the regular trash.[11]

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Spill Response Protocol:
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.[12]

  • Control and Contain: If safe to do so, prevent the spread of the spill by using an inert absorbent material such as vermiculite, dry sand, or earth.[11][12] Do not use combustible materials like paper towels to absorb large spills.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3] For larger spills, respiratory protection may be necessary.[4]

  • Clean-up: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[13]

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department.

Summary of Key Safety and Disposal Information

ParameterGuidelineSource(s)
Hazard Class Harmful if swallowed, skin/eye irritant, potential environmental hazard.[2][3][4]
PPE Requirements Safety glasses or goggles, chemical-resistant gloves, lab coat.[3]
Storage Cool, dry, well-ventilated area, away from incompatible materials (acids, oxidizing agents).[3][10]
Spill Clean-up Use inert absorbent material (vermiculite, sand).[11][12]
Disposal Method Via a licensed hazardous waste disposal facility. Do not dispose of in drains or regular trash.[11][14]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow Disposal Workflow for this compound Waste Start Waste Generated WasteType Determine Waste Type Start->WasteType SolidWaste Solid Waste (e.g., contaminated PPE, neat compound) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions, reaction mixtures) WasteType->LiquidWaste Liquid CollectSolid Collect in a labeled, sealed solid hazardous waste container SolidWaste->CollectSolid CollectLiquid Collect in a labeled, sealed liquid hazardous waste container LiquidWaste->CollectLiquid Store Store in Satellite Accumulation Area CollectSolid->Store CollectLiquid->Store Full Container Full or Max Time Reached? Store->Full Full->Store No Dispose Arrange for pickup by licensed hazardous waste contractor Full->Dispose Yes End Disposal Complete Dispose->End

Caption: Decision workflow for the disposal of waste containing this compound.

By implementing these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet: 3-AMINOBENZOTRIFLUORIDE. Retrieved from [Link]

  • Angene Chemical. (2024, December 1). Safety Data Sheet. Retrieved from [Link]

  • Unknown. (n.d.).
  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]

  • 3554100 - SAFETY D
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Fluoride (F- & HF) in Workplace Atmospheres. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (1981). Occupational Health Guidelines for Chemical Hazards (81-123). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). FLUORIDES (as F). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • GovInfo. (2019, November 25). Federal Register/Vol. 84, No. 227/Monday, November 25, 2019/Rules and Regulations. Retrieved from [Link]

  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]

Sources

Navigating the Unseen: A Guide to Safely Handling 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and scientists in drug development, the promise of novel compounds is always paired with the responsibility of ensuring a safe laboratory environment. The compound 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline, a substituted aminopyridine, represents a class of molecules with significant potential in medicinal chemistry. However, its structural motifs—a trifluoromethyl group, a pyridine ring, and an aromatic amine—necessitate a robust and informed approach to personal protective equipment (PPE) and handling protocols.

This guide provides an in-depth, procedural framework for the safe handling of this compound. Moving beyond a simple checklist, we will explore the rationale behind each safety measure, grounding our recommendations in the chemical properties of the compound and established laboratory safety principles.

Hazard Assessment: Understanding the Structural Alerts

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a critical evaluation of its constituent parts allows for a presumptive hazard assessment. This proactive approach is a cornerstone of modern laboratory safety.

  • Aromatic Amines: This class of compounds can be toxic and may be absorbed through the skin.[1] Some aromatic amines are known or suspected carcinogens.[1][2] Therefore, dermal contact and inhalation of dust or vapors must be minimized.

  • Pyridine Derivatives: Pyridine and its derivatives are often volatile, with pungent odors, and can be readily absorbed through the skin.[3] They can cause irritation to the skin, eyes, and respiratory tract.[3][4]

  • Trifluoromethyl Group: The presence of a trifluoromethyl group can enhance the lipophilicity of a molecule, potentially increasing its ability to be absorbed through the skin. Compounds containing this group may also cause respiratory and skin irritation.[5][6]

Based on these structural alerts, it is prudent to treat this compound as a hazardous substance that is potentially harmful if swallowed, in contact with skin, or if inhaled, and capable of causing skin, eye, and respiratory irritation.

The Hierarchy of Controls: A Multi-Layered Safety Approach

Before detailing specific PPE, it is crucial to remember that PPE is the last line of defense. The Occupational Safety and Health Administration (OSHA) emphasizes a "hierarchy of controls" that prioritizes engineering and administrative controls to minimize exposure to hazardous chemicals.[7][8]

Hierarchy of Controls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 cluster_4 Least Effective Elimination Elimination Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles)

Caption: The Hierarchy of Controls for laboratory safety.

1. Engineering Controls: All work with this compound, including weighing, dissolving, and transferring, should be conducted in a certified chemical fume hood to minimize the inhalation of any dust or vapors.[3][6]

2. Administrative Controls: Adherence to a laboratory-specific Chemical Hygiene Plan is mandatory.[9] All personnel must be thoroughly trained on the potential hazards and safe handling procedures for this compound before commencing work.[7][10]

Personal Protective Equipment (PPE): Your Essential Barrier

When direct handling of this compound is necessary, a comprehensive PPE ensemble is required. The following table outlines the minimum recommended PPE.

PPE Category Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high risk of splashing.Protects against accidental splashes and airborne particles. Safety glasses alone do not provide a sufficient seal.[5][11]
Hand Protection Nitrile or neoprene gloves. Consider double-gloving for added protection.Provides a barrier against dermal absorption. Latex gloves are not recommended for handling many organic chemicals.[3] Gloves should be inspected for tears or holes before each use and removed promptly and properly after handling the compound.[12]
Body Protection A fully buttoned, long-sleeved laboratory coat. A chemically resistant apron may be necessary for larger quantities.Protects skin and personal clothing from contamination.[13] Lab coats should not be worn outside of the laboratory area to prevent the spread of contamination.[14]
Respiratory Protection A NIOSH-approved respirator may be required if working outside of a fume hood or if there is a potential for generating aerosols.[12]This is a secondary measure to engineering controls. The type of respirator will depend on a formal risk assessment of the specific procedure.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.[13][14]

Step-by-Step Handling Procedures

The following workflow provides a procedural guide for safely handling this compound in a laboratory setting.

Caption: A step-by-step workflow for handling the compound.

Pre-Handling:

  • Ensure you have read and understood the relevant safety information and have the appropriate PPE.[14][15]

  • Verify that the chemical fume hood is functioning correctly.

  • Have a designated waste container ready for contaminated materials.

Handling:

  • Weighing: If handling a solid, weigh the compound in the fume hood on a disposable weigh boat or paper to minimize contamination of the balance.

  • Dissolving and Transferring: When making solutions, add the solvent to the solid slowly to avoid splashing. Use a secondary container when transporting the chemical, even within the lab.[14]

Post-Handling:

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]

Emergency Procedures

Spills:

  • In case of a small spill within the fume hood, use an inert absorbent material to clean it up.[16] Place the contaminated material in a sealed container for hazardous waste disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][17] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][17] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[17]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]

Disposal Plan

All waste containing this compound, including contaminated gloves, weigh boats, and absorbent materials, must be disposed of as hazardous chemical waste.[19]

  • Collect waste in a clearly labeled, sealed container.[16]

  • Halogenated waste streams should often be segregated from non-halogenated waste.[16][19] Consult your institution's environmental health and safety office for specific disposal guidelines.

By integrating these safety protocols into your daily laboratory practices, you can confidently advance your research while upholding the highest standards of safety and professional responsibility.

References

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Tel Aviv University. (n.d.). Laboratory Safety guidelines and Personal protection equipment (PPE). Retrieved from [Link]

  • Plastics Europe. (2021, June). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • University of Nevada, Reno Environmental Health & Safety. (2024, August). Common Personal Protective Equipment. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Safety Guidelines. Retrieved from [Link]

  • Northwestern University Research Safety. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]

  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.